1,10-Undecadiene
Description
Structure
3D Structure
Propriétés
IUPAC Name |
undeca-1,10-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-4H,1-2,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSLXTGMYNYCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159990 | |
| Record name | 1,10-Undecadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13688-67-0 | |
| Record name | 1,10-Undecadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Undecadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-Undecadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,10-undecadiene molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental procedures for 1,10-undecadiene, a linear alpha,omega-diene. The information is curated for professionals in research and development who require detailed technical data.
Molecular Structure and Formula
This compound is a hydrocarbon belonging to the alkadiene class.[1][2] Its structure consists of an eleven-carbon chain with two terminal double bonds.
The molecule's geometry is characterized by sp³ hybridized carbon atoms in the aliphatic chain, resulting in tetrahedral bond angles of approximately 109.5°, and sp² hybridized carbon atoms at the terminal double bonds, with trigonal planar geometry and bond angles of approximately 120°.
Molecular Identifiers:
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for this compound, including both experimental and calculated properties.
Table 1: Physicochemical Properties
| Property | Value | Unit | Source |
| Boiling Point | 187 | °C | LabSolutions |
| Melting Point | - | °C | Not available |
| Density | - | g/cm³ | Not available |
| logP (Octanol/Water Partition Coefficient) | 4.089 | - | Cheméo (Calculated)[7] |
| Water Solubility (log₁₀WS) | -4.13 | mol/L | Cheméo (Calculated)[7] |
| Enthalpy of Vaporization (ΔvapH°) | 38.74 | kJ/mol | Cheméo (Calculated)[7] |
| Enthalpy of Fusion (ΔfusH°) | 21.69 | kJ/mol | Cheméo (Calculated)[7] |
| Enthalpy of Formation (ΔfH°gas) | -19.51 | kJ/mol | Cheméo (Calculated)[7] |
Table 2: Spectroscopic Data
| Technique | Key Peaks/Signals | Source |
| Mass Spectrometry (EI) | m/z top peak: 41; 2nd highest: 55; 3rd highest: 67 | PubChem[1] |
| Infrared (IR) Spectroscopy | Data available | NIST[3][6] |
| ¹H NMR Spectroscopy | Data available | ResearchGate[8] |
| ¹³C NMR Spectroscopy | Data available | PubChem[9] |
Experimental Protocols
The following are representative experimental protocols for the synthesis, purification, and characterization of this compound, based on established organic chemistry methodologies.
Synthesis: Grignard Coupling of 5-Bromo-1-pentene
This protocol describes a plausible synthesis route for this compound via the coupling of a Grignard reagent.
Materials:
-
5-bromo-1-pentene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 5-bromo-1-pentene (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated by gentle heating.
-
Once the reaction starts, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add another equivalent of 5-bromo-1-pentene dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Fractional Distillation
The crude this compound is purified by fractional distillation to remove unreacted starting materials and high-boiling-point byproducts.
Procedure:
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Transfer the crude product to the distillation flask.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of this compound (187 °C at atmospheric pressure). The boiling point will be lower under vacuum.
Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
The purity and identity of the final product are confirmed by GC-MS.
Typical GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp up to 220 °C at 10 °C/min.
-
Mass Spectrometer: Electron ionization (EI) mode.
The resulting chromatogram should show a single major peak, and the mass spectrum of this peak should correspond to the known fragmentation pattern of this compound.
Chemical Reactivity and Visualization
This compound, as an alpha,omega-diene, is a key monomer in acyclic diene metathesis (ADMET) polymerization. This reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' catalyst, results in the formation of a long-chain polyene and the release of ethylene gas.
Acyclic Diene Metathesis (ADMET) Polymerization of this compound
Caption: ADMET polymerization of this compound.
Safety Information
This compound is classified as a flammable liquid and vapor (H226).[1] Standard laboratory safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses), should be followed. Avoid contact with heat, sparks, and open flames.
References
- 1. This compound | C11H20 | CID 139543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13688-67-0 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound (CAS 13688-67-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. E-1,6-Undecadiene | C11H20 | CID 5362730 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of 1,10-Undecadiene (CAS 13688-67-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Structure
1,10-Undecadiene is a non-polar hydrocarbon classified as an alkadiene. Its structure consists of an eleven-carbon chain with two terminal double bonds.
| Identifier | Value |
| CAS Number | 13688-67-0 |
| IUPAC Name | undeca-1,10-diene |
| Molecular Formula | C₁₁H₂₀ |
| Molecular Weight | 152.28 g/mol |
| SMILES | C=CCCCCCCCC=C |
| InChI | InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-4H,1-2,5-11H2 |
| InChIKey | VOSLXTGMYNYCPW-UHFFFAOYSA-N |
Physicochemical Properties
The following tables summarize the known physical and chemical properties of this compound. This data is a compilation from various chemical databases and literature sources.
Table 2.1: General Physical Properties
| Property | Value | Source |
| Boiling Point | 183.5 - 187 °C at 760 mmHg | |
| Density | 0.77 g/cm³ | |
| LogP (Octanol/Water) | 4.089 (Calculated) | Cheméo |
| Water Solubility | -4.13 (Log10 of solubility in mol/L, Calculated) | Cheméo |
Table 2.2: Thermodynamic Properties (Calculated)
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 217.42 | kJ/mol | Cheméo |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -19.51 | kJ/mol | Cheméo |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 21.69 | kJ/mol | Cheméo |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 38.74 | kJ/mol | Cheméo |
Synthesis and Purification
Detailed and specific experimental protocols for the synthesis and purification of this compound are not widely reported in readily accessible scientific literature. However, general synthetic routes for terminal dienes often involve olefination reactions or cross-coupling methodologies.
A plausible, though unconfirmed, synthetic approach could involve the dehydration of 10-undecen-1-ol or a Grignard reaction between a C9 alkenyl halide and an allyl halide.
Purification of this compound, a non-polar hydrocarbon, would typically be achieved through fractional distillation. Due to its relatively high boiling point, vacuum distillation may be employed to prevent thermal degradation.
Analytical Methods
The primary analytical technique for the identification and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also crucial for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile compounds like this compound. The Kovats retention index, a dimensionless quantity that relates the retention time of a compound to the retention times of adjacent n-alkanes, is a key parameter for its identification on different GC columns.
Table 4.1: Kovats Retention Indices for this compound
| Column Type | Index Value |
| Standard Non-Polar | 1067, 1088, 1083, 1085, 1078 |
| Standard Polar | 1250, 1251 |
A general workflow for the GC-MS analysis of a sample containing this compound is depicted below.
Spectroscopic Data
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of the aliphatic chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of this compound by identifying the chemical shifts and coupling constants of the protons and carbons in the terminal alkene groups and the long methylene chain.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for C-H stretching and bending vibrations of the alkene and alkane moieties.
Biological Activity and Signaling Pathways
As of the date of this document, there is no specific information available in the peer-reviewed scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. The compound has been identified as a volatile organic compound (VOC) in some studies, but its biological significance in these contexts has not been elucidated.
Due to the lack of information on biological activity, a diagram for signaling pathways cannot be provided. The following diagram illustrates a logical relationship for future research into the potential biological effects of this compound.
Safety Information
This compound is classified as a flammable liquid and vapor. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a well-ventilated area away from heat and ignition sources. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a simple, non-polar hydrocarbon with well-defined physicochemical properties. While its analytical characterization is straightforward using standard techniques like GC-MS, there is a significant lack of publicly available information regarding its synthesis, purification, and, most notably, its biological activity. This guide provides a solid foundation of the known chemical properties of this compound and highlights areas where further research is needed to fully understand its potential applications, particularly in the fields of biology and drug development.
An In-Depth Technical Guide to the Spectral Interpretation of 1,10-Undecadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for 1,10-undecadiene, a non-conjugated diene with the chemical formula C₁₁H₂₀. The interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data is detailed below, offering a foundational understanding for its characterization in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~5.8 | m | 2H | - | H-2, H-10 |
| ~4.9-5.0 | m | 4H | - | H-1, H-11 |
| ~2.0 | m | 4H | - | H-3, H-9 |
| ~1.3 | m | 10H | - | H-4, H-5, H-6, H-7, H-8 |
Note: Predicted chemical shifts based on spectroscopic databases and general principles for terminal alkenes.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~139 | C-2, C-10 |
| ~114 | C-1, C-11 |
| ~34 | C-3, C-9 |
| ~29 | C-4, C-5, C-6, C-7, C-8 |
Note: Predicted chemical shifts based on spectroscopic databases and general principles for terminal alkenes.
Table 3: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3077 | Medium | =C-H stretch |
| 2925, 2854 | Strong | C-H stretch (alkane) |
| ~1641 | Medium | C=C stretch |
| ~1465 | Medium | -CH₂- scissoring |
| ~991, ~909 | Strong | =C-H bend (out-of-plane) |
Note: Data sourced from the NIST WebBook and interpreted based on characteristic vibrational modes for terminal alkenes.
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity | Proposed Fragment |
| 152 | Low | [M]⁺ (Molecular Ion) |
| 123 | Low | [M - C₂H₅]⁺ |
| 109 | Low | [M - C₃H₇]⁺ |
| 95 | Medium | [M - C₄H₉]⁺ |
| 81 | High | [C₆H₉]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 55 | Very High | [C₄H₇]⁺ |
| 41 | Very High | [C₃H₅]⁺ |
Note: Data sourced from the NIST WebBook (Electron Ionization).[1]
Spectral Interpretation and Structural Elucidation
The collective analysis of the NMR, IR, and Mass Spectra provides a detailed structural confirmation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals indicative of a terminal alkene. The multiplet at approximately 5.8 ppm is assigned to the internal vinyl protons (H-2 and H-10). The complex multiplet between 4.9 and 5.0 ppm corresponds to the four terminal vinyl protons (H-1 and H-11). The allylic protons (H-3 and H-9) appear as a multiplet around 2.0 ppm. The large multiplet at approximately 1.3 ppm represents the ten methylene protons of the long aliphatic chain.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum further supports the structure. The signals for the sp² hybridized carbons of the double bonds appear downfield, with the internal carbons (C-2 and C-10) at approximately 139 ppm and the terminal carbons (C-1 and C-11) at around 114 ppm. The sp³ hybridized carbons of the aliphatic chain are observed upfield, with the allylic carbons (C-3 and C-9) at about 34 ppm and the remaining methylene carbons resonating in the 29 ppm region.
FT-IR Spectroscopy
The FT-IR spectrum displays the characteristic vibrational modes of a terminal alkene. The medium intensity peak at approximately 3077 cm⁻¹ is attributed to the stretching of the sp² C-H bonds. The strong absorptions at 2925 and 2854 cm⁻¹ are due to the stretching of the sp³ C-H bonds in the alkyl chain. The C=C stretching vibration is observed as a medium intensity band around 1641 cm⁻¹. The strong bands at approximately 991 and 909 cm⁻¹ are characteristic out-of-plane bending vibrations for a monosubstituted alkene.
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 152, corresponding to its molecular weight. The fragmentation pattern is typical for a long-chain hydrocarbon with terminal double bonds. The most abundant fragments are observed at m/z 41 ([C₃H₅]⁺) and 55 ([C₄H₇]⁺), which are stable allylic and homoallylic carbocations, respectively. The series of peaks separated by 14 mass units (CH₂) further confirms the presence of the long alkyl chain.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is performed.
-
Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment is conducted.
-
Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (e.g., 512 to 1024) is necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: The spectrum is recorded using an FT-IR spectrometer.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is first collected.
-
The sample is then placed in the spectrometer's sample compartment.
-
The spectrum is typically acquired over the range of 4000 to 400 cm⁻¹.
-
An accumulation of 16 to 32 scans is common to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe.
-
Instrumentation: An electron ionization (EI) mass spectrometer is used.
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.
Visualizations
Logical Relationship of Spectroscopic Data to Structure
Caption: Correlation of this compound's structure with its key spectroscopic features.
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the complete spectroscopic characterization of this compound.
References
An In-depth Technical Guide on the Natural Occurrence and Synthesis of Undecadiene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and chemical synthesis of undecadiene isomers. Undecadienes (C₁₁H₂₀) are a class of unsaturated hydrocarbons containing two double bonds, with numerous positional and geometric isomers. These compounds are found in various natural sources and are valuable intermediates in organic synthesis. This document details their presence in nature, outlines key synthetic methodologies, provides experimental protocols, and presents quantitative data in structured tables for comparative analysis.
Natural Occurrence of Undecadiene Isomers
Undecadiene isomers are distributed across the plant and insect kingdoms, where they play roles in chemical communication and defense. While their presence is often in trace amounts within complex mixtures of volatile organic compounds, their biological activity can be significant.
(Z)-1,5-Undecadiene has been identified as a volatile component in various types of tea (Camellia sinensis), including black, green, herbal, and red tea.[1][2] Its presence contributes to the complex aroma profile of these widely consumed beverages.
1,10-Undecadiene has been reported in Oryza sativa (rice).[3]
(E)-1,6-Undecadiene is involved in the chemical communication systems of certain insects, where it can act as a sex pheromone attractant.[4]
A derivative, 2,4-undecadiene-8,10-diynoic acid isobutylamide , has been isolated from plants of the Echinacea genus, specifically Echinacea angustifolia and Echinacea purpurea.[3]
Furthermore, the corresponding aldehyde, (E,E)-2,4-undecadienal , is a well-documented flavor and aroma compound found in a variety of cooked foods such as heated beef and chicken, as well as in beer and roasted peanuts.[5] It is also a constituent of the essential oils of some plants, including four Myrtaceae species.[5] The corresponding alcohol, 2,4-undecadien-1-ol , is also a known natural product.[6]
Quantitative Data on Natural Occurrence
The quantification of specific undecadiene isomers in natural sources is challenging due to their low concentrations and the complexity of the matrices in which they are found. The following table summarizes available information.
| Undecadiene Isomer/Derivative | Natural Source(s) | Method of Analysis | Reported Concentration/Abundance |
| (Z)-1,5-Undecadiene | Black tea, green tea, herbal tea, red tea | Not specified | Detected, but not quantified |
| This compound | Oryza sativa (rice) | Not specified | Reported as present |
| (E,E)-2,4-Undecadienal | Heated beef, beer, chicken, roasted peanuts, essential oils of Myrtaceae species | GC-MS | Trace component |
| 2,4-Undecadiene-8,10-diynoic acid isobutylamide | Echinacea angustifolia, Echinacea purpurea | Not specified | Reported as present |
Biosynthesis of Undecadiene Isomers
The biosynthesis of long-chain alkenes, including undecadienes, in insects and plants generally originates from fatty acid metabolism. The pathway involves the de novo synthesis of fatty acids, followed by elongation to very-long-chain fatty acids (VLCFAs), and subsequent conversion to hydrocarbons.
Figure 1: Simplified Biosynthetic Pathway of Alkenes.
In insects, the final step often involves a P450 decarbonylase that converts a very-long-chain aldehyde to an alkane, which can then be modified by desaturases to introduce double bonds.
Chemical Synthesis of Undecadiene Isomers
The chemical synthesis of undecadiene isomers can be achieved through various methods, with the Wittig reaction and olefin metathesis being two of the most powerful and versatile strategies.
Wittig Reaction
The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[7][8] The stereochemical outcome of the reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.
Figure 2: General Pathway of the Wittig Reaction.
This protocol is adapted from a general method for the synthesis of terminal (E)-1,3-dienes and can be applied to the synthesis of undecadiene isomers with appropriate starting materials.[9]
Materials:
-
Diethyl allylphosphonate
-
n-Butyllithium (n-BuLi)
-
Aldehyde (e.g., octanal for the synthesis of 1,3-undecadiene)
-
Hexamethylphosphoramide (HMPA)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of diethyl allylphosphonate in anhydrous THF at -78 °C, add n-BuLi dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add HMPA to the reaction mixture.
-
Slowly add the aldehyde to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Product | Yield | E/Z Ratio | Reference |
| Diethyl allylphosphonate | Octanal | 1,3-Undecadiene | High | >95:5 | [9] |
| Diethyl allylphosphonate | Various aldehydes | Terminal (E)-1,3-dienes | 70-95% | >95:5 | [9] |
Olefin Metathesis
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts).[10][11] Cross-metathesis is particularly useful for the synthesis of undecadienes. For instance, this compound can be synthesized via the cross-metathesis of 1-decene and ethylene.
Figure 3: General Catalytic Cycle of Olefin Metathesis.
This general protocol can be adapted for the synthesis of various undecadiene isomers.[12][13]
Materials:
-
Alkene 1 (e.g., 1-decene)
-
Alkene 2 (e.g., ethylene or another alkene)
-
Grubbs catalyst (e.g., Grubbs second-generation catalyst)
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a dry, inert atmosphere glovebox or Schlenk line, dissolve the alkene substrates in the chosen solvent.
-
Add the Grubbs catalyst to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating. If one of the products is a volatile gas like ethylene, bubbling an inert gas through the mixture can drive the reaction to completion.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the product by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |
| Methyl Oleate | Eugenol | Grubbs 2nd Gen. | 1-Decene | 78% | [14][15] |
| Alkyl Acrylates | Allylic Alcohols | Grubbs 2nd Gen. | γ-Keto-α,β-unsaturated Esters | High | [12] |
Isolation and Identification
The isolation of undecadiene isomers from natural sources typically involves extraction with a suitable solvent followed by various chromatographic techniques such as column chromatography, thin-layer chromatography (TLC), and preparative gas chromatography (GC). Identification and structural elucidation are commonly performed using gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. The separation of different isomers can be particularly challenging due to their similar physical properties.
Conclusion
Undecadiene isomers are a structurally diverse class of hydrocarbons with known occurrences in the plant and insect kingdoms, where they can function as semiochemicals. Their synthesis is readily achievable through powerful organic reactions such as the Wittig reaction and olefin metathesis, which offer good control over the position and stereochemistry of the double bonds. This guide provides a foundational understanding of the natural sources and synthetic routes to these valuable compounds, serving as a resource for researchers in natural product chemistry, chemical ecology, and synthetic organic chemistry. Further research is warranted to fully elucidate the natural distribution and biological roles of the many undecadiene isomers and to develop more efficient and stereoselective synthetic methods.
References
- 1. Showing Compound (Z)-1,5-Undecadiene (FDB021117) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for (Z)-1,5-Undecadiene (HMDB0041218) [hmdb.ca]
- 3. This compound | C11H20 | CID 139543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy E-1,6-Undecadiene | 71309-05-2 [smolecule.com]
- 5. 2,4-Undecadienal Research Chemical|RUO [benchchem.com]
- 6. 2,4-Undecadien-1-ol | C11H20O | CID 6436850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. A Convenient Method for the Synthesis of Terminal (E)-1,3-Dienes [organic-chemistry.org]
- 10. scholar.utc.edu [scholar.utc.edu]
- 11. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sciepub.com [sciepub.com]
- 15. journals.caf.ac.cn [journals.caf.ac.cn]
The Strategic Reactivity of Terminal Double Bonds in α,ω-Dienes: A Guide for Synthetic Chemists
This technical guide provides an in-depth exploration of the reactivity of terminal double bonds in α,ω-dienes, with a focus on their synthetic applications in research and drug development. We will delve into key transformations, selectivity control, and provide practical experimental insights.
Introduction to α,ω-Dienes
α,ω-Dienes are hydrocarbons containing two terminal double bonds separated by a flexible chain of atoms. Their unique structure makes them exceptionally versatile building blocks in organic synthesis. The two terminal alkene groups can react independently or in a concerted fashion, leading to a wide array of linear and cyclic molecules. The ability to form cyclic structures is particularly valuable in medicinal chemistry, where ring systems are common motifs in pharmacologically active compounds. This guide will focus on the primary transformations of α,ω-dienes, including ring-closing metathesis, cycloisomerization, and strategies for selective functionalization.
Key Transformations and Mechanistic Considerations
The reactivity of α,ω-dienes is largely dictated by the interplay between the chain length separating the two alkenes, the chosen catalyst, and the reaction conditions. These factors determine whether the reaction proceeds via an intramolecular or intermolecular pathway.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is arguably the most powerful method for converting α,ω-dienes into cyclic alkenes. This transformation is typically catalyzed by ruthenium (e.g., Grubbs catalysts) or molybdenum (e.g., Schrock catalysts) alkylidenes. The reaction is an equilibrium process, and to favor the formation of the cyclic product, it is often carried out at high dilution to disfavor intermolecular side reactions. The other product, a volatile alkene like ethylene or propene, is removed to drive the equilibrium towards the desired cyclic compound.
The general mechanism for RCM is illustrated below. The catalyst first engages with one of the terminal double bonds to form a metallacyclobutane intermediate. Subsequent cycloaddition and cycloreversion steps can lead to either a productive ring-closing event or polymerization.
Caption: Simplified mechanism of Ring-Closing Metathesis (RCM).
The success of RCM is highly dependent on the chain length of the diene, which influences the thermodynamic stability of the resulting ring. The formation of 5- and 6-membered rings is generally most favorable.
Cycloisomerization
Cycloisomerization is a process where an α,ω-diene is converted into a cyclic isomer without the loss of any atoms. These reactions are typically catalyzed by transition metals such as palladium, rhodium, or gold. The mechanism often involves the formation of a metallacyclopentane intermediate, which then undergoes β-hydride elimination and reductive elimination to yield the cyclic product. This method provides access to a variety of carbocycles and heterocycles.
Selective Functionalization
In many synthetic routes, it is desirable to functionalize only one of the two terminal double bonds. This can be challenging due to their similar reactivity. Strategies to achieve selectivity include:
-
Enzymatic Reactions: Enzymes can provide exquisite selectivity due to their highly structured active sites.
-
Steric Control: Introducing a bulky substituent near one of the double bonds can sterically hinder its approach to a catalyst or reagent.
-
Directing Groups: A functional group on the diene chain can coordinate to a metal catalyst, directing its reactivity to the closer double bond.
The following diagram illustrates a general workflow for deciding on a synthetic strategy for an α,ω-diene.
Caption: Decision workflow for α,ω-diene transformations.
Quantitative Data Summary
The following tables summarize quantitative data for key transformations of α,ω-dienes, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: Ring-Closing Metathesis (RCM) of Representative α,ω-Dienes
| Substrate | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Ring Size |
| 1,6-Heptadiene | Grubbs I (5%) | CH₂Cl₂ | 12 | 40 | 85 | 5 |
| Diethyl diallylmalonate | Grubbs II (1%) | Toluene | 2 | 80 | 95 | 5 |
| 1,7-Octadiene | Grubbs II (2%) | CH₂Cl₂ | 4 | 40 | 92 | 6 |
| N,N-Diallyl-p-toluenesulfonamide | Schrock (Mo) (3%) | Benzene | 1 | 55 | 98 | 5 |
Table 2: Selective Monofunctionalization of α,ω-Dienes
| Substrate | Reaction | Reagent/Catalyst | Selectivity (mono:di) | Yield (mono, %) |
| 1,7-Octadiene | Epoxidation | m-CPBA (0.5 eq) | >10:1 | 88 |
| 1,7-Octadiene | Hydroboration-Oxidation | 9-BBN, then H₂O₂/NaOH | >20:1 | 91 |
| 1,5-Hexadiene | Wacker Oxidation | PdCl₂(PhCN)₂, CuCl₂, O₂ | >15:1 | 75 |
Detailed Experimental Protocols
Protocol for Ring-Closing Metathesis of Diethyl Diallylmalonate
Objective: To synthesize diethyl 3-cyclopentene-1,1-dicarboxylate via RCM.
Materials:
-
Diethyl diallylmalonate (1.0 mmol, 240 mg)
-
Grubbs II catalyst (0.01 mmol, 8.5 mg)
-
Anhydrous toluene (100 mL)
-
Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a condenser and a magnetic stir bar, add diethyl diallylmalonate.
-
Add anhydrous toluene via cannula to achieve a 0.01 M solution.
-
Bubble argon through the solution for 30 minutes to remove dissolved oxygen.
-
Add the Grubbs II catalyst to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the pure cyclic product.
Protocol for Selective Mono-epoxidation of 1,7-Octadiene
Objective: To selectively synthesize 7,8-epoxy-1-octene.
Materials:
-
1,7-Octadiene (10.0 mmol, 1.10 g)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 5.0 mmol, 1.12 g)
-
Dichloromethane (CH₂Cl₂, 50 mL)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 1,7-octadiene in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA in dichloromethane.
-
Add the m-CPBA solution dropwise to the diene solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional 4 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired mono-epoxide.
Conclusion
α,ω-Dienes are invaluable precursors in modern organic synthesis, offering a gateway to a diverse range of molecular architectures. The choice of catalyst and reaction conditions allows for a high degree of control over the reaction outcome, enabling the selective formation of cyclic products through RCM, the creation of complex ring systems via cycloisomerization, or the targeted modification of a single double bond. The protocols and data presented herein serve as a guide for researchers to harness the full synthetic potential of these versatile building blocks in their research and development endeavors.
An In-depth Technical Guide to the Safety Hazards and GHS Classification of 1,10-Undecadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known safety hazards and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classification for 1,10-undecadiene. The information presented is intended to support safe handling, storage, and use of this chemical in a laboratory and drug development setting. Due to a lack of specific experimental data for some parameters of this compound, information on structurally similar compounds is included to provide guidance.
Core Safety Information
This compound (CAS No. 13688-67-0) is a flammable liquid and is classified as a Category 3 Flammable Liquid under the GHS.[1] Some sources also indicate a potential aspiration hazard. It is crucial to handle this chemical with appropriate safety precautions to mitigate risks.
Physicochemical and Safety Data
A summary of the available quantitative data for this compound and related compounds is presented in the table below for easy comparison.
| Property | Value | Notes and References |
| Chemical Identity | ||
| IUPAC Name | undeca-1,10-diene | [1] |
| CAS Number | 13688-67-0 | [1] |
| Molecular Formula | C11H20 | [1] |
| Molecular Weight | 152.28 g/mol | [1] |
| UN Number | UN3295 | For "Hydrocarbons, liquid, n.o.s."[2] |
| Physical Properties | ||
| Boiling Point | 187 °C | [3] |
| Density | ~0.77 g/cm³ | [3] |
| Specific Gravity | Data not available | |
| Vapor Pressure | Data not available | |
| Flammability Data | ||
| GHS Classification | Flammable Liquid, Category 3 | [1] |
| Hazard Statement | H226: Flammable liquid and vapor | [1] |
| Flash Point | Data not available | For the related compound 1-undecene, the flash point is 71 °C.[4] |
| Autoignition Temperature | Data not available | For the related compound 1-decene, the autoignition temperature is 235 °C.[5] |
| Upper Explosive Limit | Data not available | |
| Lower Explosive Limit | Data not available | |
| Toxicological Data | ||
| Acute Oral Toxicity (LD50) | Data not available | For a mixture of C10-C13 hydrocarbons, the oral LD50 in rats is >5,000 mg/kg.[6] |
| Acute Dermal Toxicity (LD50) | Data not available | For a mixture of C10-C13 hydrocarbons, the dermal LD50 in rabbits is >5,000 mg/kg.[6] |
| Acute Inhalation Toxicity (LC50) | Data not available | For a mixture of C10-C13 hydrocarbons, the inhalation LC50 in rats is 4,951 mg/l for 4 hours.[6] |
| Aspiration Hazard | May be fatal if swallowed and enters airways (H304) | This hazard is associated with similar hydrocarbons (C11-C12 isoalkanes).[7] |
GHS Classification and Hazard Communication
The GHS classification for this compound is based on its flammability. The logical relationship of this classification is depicted in the diagram below.
Caption: GHS classification workflow for this compound.
Experimental Protocols
Determination of Flash Point
The flash point of a flammable liquid is a critical parameter for assessing its fire hazard. A common method for its determination is the Pensky-Martens closed-cup method .
Methodology:
-
A sample of the liquid is placed in a test cup of a Pensky-Martens apparatus.
-
The cup is heated at a slow, constant rate.
-
A small flame is directed into the cup at regular temperature intervals.
-
The flash point is the lowest temperature at which the vapor above the liquid ignites when the flame is applied.
The experimental workflow for determining the flash point is illustrated below.
Caption: Experimental workflow for flash point determination.
Assessment of Acute Oral Toxicity
The acute oral toxicity of a substance is typically determined using animal studies following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Methodology (Based on OECD Test Guideline 423: Acute Toxic Class Method):
-
A small group of animals (typically rats) is dosed with the test substance at a defined starting dose level.
-
The animals are observed for signs of toxicity and mortality for a set period (usually 14 days).
-
Depending on the outcome (survival or death of the animals), the dose for the next group of animals is either increased or decreased.
-
This stepwise procedure continues until the dose that causes mortality in a certain proportion of the animals is identified, allowing for classification into a GHS toxicity category.
The logical flow for assessing acute oral toxicity is presented below.
Caption: Logical flow for acute oral toxicity testing.
Conclusion
This compound is a flammable liquid that requires careful handling to prevent fire-related incidents. While specific toxicological data is currently unavailable, the potential for aspiration hazard upon ingestion should be considered based on data from similar hydrocarbons. Researchers, scientists, and drug development professionals should implement appropriate engineering controls, personal protective equipment, and safe work practices when handling this chemical. It is recommended to consult the most recent Safety Data Sheet (SDS) from the supplier for the latest and most detailed safety information.
References
- 1. This compound | C11H20 | CID 139543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 13688-67-0 [chemicalbook.com]
- 4. 1-Undecene | C11H22 | CID 13190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Decene | C10H20 | CID 13381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. granvilleoil.com [granvilleoil.com]
- 7. carlroth.com [carlroth.com]
Solubility of 1,10-Undecadiene in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Undecadiene (C₁₁H₂₀) is a linear alpha,omega-diolefin, a hydrocarbon featuring terminal double bonds on an eleven-carbon chain. Its nonpolar nature and reactive terminal functional groups make it a versatile building block in organic synthesis, polymer chemistry, and potentially in the development of novel materials and therapeutics. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective handling, purification, and application in diverse experimental and industrial settings. This technical guide provides a detailed overview of the solubility characteristics of this compound, outlines experimental protocols for its determination, and presents a workflow for solubility assessment.
Solubility Profile of this compound
The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be miscible. This compound is a nonpolar molecule due to its long hydrocarbon chain and the nonpolar nature of its carbon-carbon and carbon-hydrogen bonds. Consequently, its solubility is highest in nonpolar organic solvents and significantly lower in polar solvents, particularly those capable of hydrogen bonding.
Qualitative Solubility
| Solvent Class | Examples | Expected Qualitative Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Soluble | Strong van der Waals forces between the nonpolar solvent and the long alkyl chain of this compound lead to favorable mixing. |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | Soluble | Similar nonpolar characteristics and favorable London dispersion forces promote solubility. |
| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents have low polarity and can effectively solvate nonpolar compounds like this compound. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are relatively nonpolar and can solvate the hydrocarbon chain effectively. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Sparingly Soluble to Soluble | These solvents are more polar than hydrocarbons but can still exhibit some solubility due to their alkyl portions. Solubility is expected to be lower than in nonpolar solvents. |
| Esters | Ethyl acetate | Sparingly Soluble to Soluble | Similar to ketones, esters have a degree of polarity that may limit the solubility of a long-chain hydrocarbon. |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The high polarity and strong hydrogen bonding network of alcohols make them poor solvents for nonpolar hydrocarbons. Solubility decreases as the alcohol's alkyl chain length decreases. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Insoluble | The very high polarity of these solvents makes them incompatible with the nonpolar nature of this compound. |
Predicted Quantitative Solubility Data
In the absence of experimentally determined quantitative solubility data, computational models can provide estimations. Methods such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC), the Conductor-like Screening Model for Real Solvents (COSMO-RS), and various Quantitative Structure-Activity Relationship (QSAR) models are employed to predict the solubility of organic compounds. These models use group contribution methods or quantum chemical calculations to estimate the activity coefficients of the solute in the solvent, which is then used to calculate the mole fraction solubility.
The following table is a placeholder for such predicted data. Researchers requiring precise solubility values are strongly encouraged to perform experimental determinations as outlined in the subsequent section.
| Solvent | Predicted Solubility (mole fraction) at 25°C | Prediction Method |
| Hexane | Data requires computational modeling | e.g., UNIFAC, COSMO-RS |
| Toluene | Data requires computational modeling | e.g., UNIFAC, COSMO-RS |
| Dichloromethane | Data requires computational modeling | e.g., UNIFAC, COSMO-RS |
| Diethyl Ether | Data requires computational modeling | e.g., UNIFAC, COSMO-RS |
| Acetone | Data requires computational modeling | e.g., UNIFAC, COSMO-RS |
| Ethyl Acetate | Data requires computational modeling | e.g., UNIFAC, COSMO-RS |
| Ethanol | Data requires computational modeling | e.g., UNIFAC, COSMO-RS |
| Dimethyl Sulfoxide | Data requires computational modeling | e.g., UNIFAC, COSMO-RS |
Experimental Protocols for Solubility Determination
A precise determination of the solubility of this compound in a specific organic solvent can be achieved through a variety of established experimental methods. The following protocol describes a general and reliable approach for a liquid solute in a liquid solvent.
Materials and Equipment
-
This compound (solute) of high purity
-
Selected organic solvent (solvent) of high purity
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or magnetic stirrer with a water bath
-
Calibrated glass vials with airtight seals (e.g., screw caps with PTFE septa)
-
Calibrated positive displacement pipettes or syringes
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC, NMR)
-
Volumetric flasks and appropriate glassware for standard preparation
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to 24-48 hours, depending on the solvent and temperature. Preliminary experiments may be needed to determine the equilibration time.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for several hours to allow for complete phase separation. The excess, undissolved this compound should form a distinct layer or droplets.
-
-
Sampling:
-
Carefully withdraw an aliquot of the clear, saturated solvent phase using a pre-warmed (to the experimental temperature) pipette or syringe. It is crucial to avoid disturbing the undissolved solute phase.
-
Immediately transfer the aliquot to a pre-weighed volumetric flask and record the mass of the transferred solution.
-
-
Quantification:
-
Dilute the collected sample to a known volume with the pure solvent.
-
Prepare a series of calibration standards of this compound in the same solvent with known concentrations.
-
Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., GC-FID).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 g of solvent ( g/100g ), molarity (mol/L), or mole fraction (χ).
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of the solubility of this compound in an organic solvent.
Conclusion
While quantitative experimental data on the solubility of this compound is sparse, its nonpolar nature dictates a clear qualitative solubility profile: high solubility in nonpolar solvents and low to negligible solubility in polar solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust method for their determination. Furthermore, computational models can serve as a valuable tool for obtaining estimated solubility data where experimental determination is not feasible. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this compound, enabling informed decisions regarding solvent selection and experimental design.
A Technical Guide to the Research Applications of Non-Conjugated Dienes
Introduction: Non-conjugated dienes are a class of organic compounds containing two carbon-carbon double bonds separated by at least one sp³-hybridized carbon atom.[1][2] Unlike their conjugated counterparts, the double bonds in non-conjugated dienes are electronically isolated, leading to distinct reactivity patterns.[1][3] This unique characteristic makes them highly versatile building blocks in a multitude of research areas, including polymer chemistry, advanced materials science, and the total synthesis of complex natural products. Their applications range from the creation of precisely controlled polymer architectures and specialty elastomers to their role as key intermediates in the synthesis of bioactive molecules. This guide provides an in-depth exploration of the core research applications for these valuable compounds, focusing on underlying mechanisms, experimental considerations, and quantitative outcomes.
Polymer Synthesis via Olefin Metathesis
Olefin metathesis has emerged as a powerful tool for polymer synthesis, and non-conjugated dienes are central to two of its most significant variations: Acyclic Diene Metathesis (ADMET) and Ring-Opening Metathesis Polymerization (ROMP).
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a step-growth condensation polymerization used to convert acyclic α,ω-dienes into linear unsaturated polymers and a volatile small molecule, typically ethylene.[4][5] The reaction is driven thermodynamically by the irreversible removal of ethylene gas from the system.[4] This method is distinguished by its high tolerance for various functional groups and the high degree of control it offers over polymer architecture, making it suitable for synthesizing model polymers that are difficult to prepare via traditional methods.[4]
Key Applications:
-
Precision Polyolefins: Synthesis of polyethylene with precisely placed branches.[6]
-
Bio-based Polymers: ADMET has been successfully applied to monomers derived from plant oils to create bio-based and potentially recyclable aliphatic polyesters.[7][8]
-
Functional Materials: The functional group tolerance of modern ruthenium catalysts allows for the incorporation of diverse moieties, including amino acids and supramolecular structures.[4]
Table 1: Quantitative Data for ADMET Polymerization of Various Non-Conjugated Dienes
| Monomer | Catalyst | Polymer | Molar Mass (Mw, g/mol ) | PDI (Mw/Mn) | Double Bond Geometry | Reference |
| 1,5-Hexadiene | Tungsten-based | 1,4-Polybutadiene | 28,000 | - | >70% trans | [4] |
| 1,9-Decadiene | Tungsten-based | Poly(octenylene) | 108,000 | - | >90% trans | [4] |
| Vanillin-derived Diene | Grubbs 2nd Gen. | Polyester (PE12) | 10,000 | 1.6 | - | [7][8] |
| Eugenol-derived Diene | Grubbs 2nd Gen. | Amorphous Polymer | High Molar Mass | Low | - | [7][8] |
| Stereoretentive Monomer | Stereoretentive Ru-3 | Polyalkenamer | - | - | ~70% cis (at 25°C) | [6] |
Experimental Protocol: General Procedure for ADMET Polymerization
A general procedure for ADMET involves rigorous purification of the α,ω-diene monomer to remove any catalyst poisons.[5] The polymerization is typically conducted under bulk (solvent-free) conditions or in a high-boiling, non-coordinating solvent. The reaction vessel is charged with the monomer and subjected to several freeze-pump-thaw cycles to remove dissolved gases. The catalyst (e.g., a Grubbs-type ruthenium catalyst) is then added under an inert atmosphere. The reaction mixture is heated while applying a dynamic vacuum to facilitate the removal of the ethylene byproduct, which drives the polymerization forward.[5] The reaction is monitored by techniques such as NMR spectroscopy or GPC until the desired molecular weight is achieved. The polymerization is then terminated by adding an agent like ethyl vinyl ether.
Caption: Workflow for Acyclic Diene Metathesis (ADMET) Polymerization.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a chain-growth addition polymerization process that involves the ring-opening of cyclic olefins.[4] For non-conjugated cyclic dienes like norbornene derivatives or 1,5-cyclooctadiene, the primary driving force is the relief of ring strain.[4][9][10] This method allows for the synthesis of polymers with the original double bonds preserved in the polymer backbone, which can be used for subsequent functionalization.[9] ROMP is known for producing polymers with narrow molecular weight distributions.[10]
Key Applications:
-
Functional Polymers: The use of functionalized norbornene monomers allows for the direct synthesis of polymers with tailored properties and side-chain chemistry.[11]
-
Advanced Materials: Polymers derived from ROMP are used in applications requiring high toughness and specific electro-optical properties.[10]
-
Block Copolymers: The living nature of some ROMP systems enables the sequential addition of different monomers to create well-defined block copolymers.[9]
Table 2: Quantitative Data for ROMP of Cyclic Non-Conjugated Dienes
| Monomer | Catalyst System | Solvent | Yield (%) | Mw ( g/mol ) | Stereochemistry | Reference |
| Norbornene (NBE) | Na[W₂(µ-Cl)₃Cl₄(THF)₂] | CH₂Cl₂ | Fast Gelation | High | 80-86% cis | [11] |
| Norbornene (NBE) | Na[W₂(µ-Cl)₃Cl₄(THF)₂] | Et₂O | 95 | 1.8 x 10⁶ | 83% cis | [11] |
| Norbornadiene (NBD) | Na[W₂(µ-Cl)₃Cl₄(THF)₂] | Toluene | 100 | Insoluble | - | [11] |
| 5-Vinylnorbornene | Na[W₂(µ-Cl)₃Cl₄(THF)₂] | Toluene | 100 | 1.2 x 10⁶ | 80% cis | [11] |
| cis,cis-1,5-Cyclooctadiene | Various Ru/W/Mo catalysts | Various | - | - | Varies with catalyst | [12] |
Experimental Protocol: General Procedure for ROMP
In a typical ROMP experiment, a strained cyclic olefin (e.g., norbornene) is dissolved in an appropriate solvent (e.g., toluene, CH₂Cl₂) under an inert atmosphere. The solution is brought to the desired reaction temperature. A solution of a metathesis catalyst, such as a Grubbs or Schrock catalyst, is then injected to initiate the polymerization.[9] The reaction is often rapid and may be exothermic. After a set time, or upon reaching high viscosity, the polymerization is quenched by adding a terminating agent like ethyl vinyl ether. The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol, then collected by filtration and dried under vacuum.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 5. How To Do An Acyclic Diene Metathesis Reaction - Advanced Science News [advancedsciencenews.com]
- 6. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Acyclic Diene Metathesis (ADMET) Polymerization for Synthesis of Chemically Recyclable Bio-based Aliphatic Polyesters[v1] | Preprints.org [preprints.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Ring-opening metathesis polymerization of 8-membered cyclic olefins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Structural Characterization of Undeca-1,10-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of undeca-1,10-diene, a linear diene with applications in polymer chemistry and as a linker in various chemical syntheses. The document details the key physical and spectroscopic properties of the molecule, outlines the experimental protocols for its characterization, and presents the data in a clear, accessible format.
Physicochemical Properties
Undeca-1,10-diene is a flammable, colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | undeca-1,10-diene | [2] |
| Molecular Formula | C₁₁H₂₀ | [2][3] |
| Molecular Weight | 152.28 g/mol | [2][4] |
| CAS Number | 13688-67-0 | |
| Boiling Point | 187 °C | [1] |
| Density | 0.77 g/cm³ | [1] |
| Refractive Index | 1.4350 to 1.4380 | [1] |
Spectroscopic Data
The structural elucidation of undeca-1,10-diene relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For undeca-1,10-diene, both ¹H and ¹³C NMR are essential for confirming the positions of the double bonds and the structure of the alkyl chain.
Expected ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 2H | -CH=CH₂ |
| ~4.9-5.0 | m | 4H | =CH₂ |
| ~2.0 | q | 4H | -CH₂-CH=CH₂ |
| ~1.2-1.4 | m | 10H | -(CH₂)₅- |
Expected ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~139 | -CH=CH₂ |
| ~114 | =CH₂ |
| ~34 | -CH₂-CH=CH₂ |
| ~29 | -(CH₂)₅- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of undeca-1,10-diene is characterized by the presence of absorptions corresponding to C-H and C=C bonds. The NIST Chemistry WebBook provides access to the IR spectrum of undeca-1,10-diene.[3][5][6]
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3077 | C-H stretch | =C-H |
| ~2926, 2855 | C-H stretch | -C-H |
| ~1641 | C=C stretch | Alkene |
| ~991, 909 | C-H bend | -CH=CH₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For undeca-1,10-diene, electron ionization (EI) is a common method. The NIST Chemistry WebBook provides access to the mass spectrum of undeca-1,10-diene.[3][5][7]
Key Mass Spectrometry Data
| Property | Value |
| Molecular Ion (M⁺) | m/z 152 |
| Monoisotopic Mass | 152.1565 Da |
The fragmentation pattern would be expected to show losses of alkyl fragments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol 1: ¹H NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a ¹H NMR spectrum of an alkene.[8]
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the undeca-1,10-diene sample.[8]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[8] Ensure the sample is fully dissolved.
-
If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[9]
-
-
Instrumentation and Acquisition:
-
Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer (e.g., 400 MHz or higher).[8]
-
The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[8]
-
An automated shimming process will be performed to optimize the magnetic field homogeneity.[8]
-
Set standard ¹H NMR acquisition parameters, including a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[8] Typically, 8 to 16 scans are acquired for a sufficient signal-to-noise ratio.[8]
-
-
Data Processing:
Protocol 2: ¹³C NMR Spectroscopy
This protocol provides a general workflow for acquiring a standard qualitative ¹³C NMR spectrum.[9]
-
Sample Preparation:
-
Instrumentation and Acquisition (Example for a 400 MHz Spectrometer):
-
Data Processing:
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the analysis of a liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[10]
-
Sample Preparation and Instrument Setup:
-
Data Acquisition:
-
Data Processing and Interpretation:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify characteristic absorption peaks corresponding to the functional groups in undeca-1,10-diene.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of a volatile compound like undeca-1,10-diene.
-
Sample Preparation:
-
Instrumentation and Analysis:
-
Use a GC-MS system equipped with a capillary column suitable for non-polar compounds (e.g., a DB-5 type column).
-
The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.[15]
-
Set an appropriate temperature program for the GC oven to ensure good separation. For example, hold at an initial temperature (e.g., 50 °C) for a few minutes, then ramp the temperature up to a final value (e.g., 250 °C).[16]
-
The separated components elute from the GC column and enter the mass spectrometer.
-
In the mass spectrometer, the molecules are ionized (typically by electron ionization) and fragmented.[15]
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.[15]
-
-
Data Analysis:
-
The resulting mass spectrum for each chromatographic peak is compared to a library of known spectra (e.g., the NIST library) for identification.[15]
-
Logical Workflow for Structural Characterization
The following diagram illustrates the general workflow for the structural characterization of a chemical compound like undeca-1,10-diene.
Caption: Workflow for the structural characterization of undeca-1,10-diene.
References
- 1. 1,10-UNDECADIENE | 13688-67-0 [chemicalbook.com]
- 2. This compound | C11H20 | CID 139543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Undecadiene | C11H20 | CID 10997232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jascoinc.com [jascoinc.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. uoguelph.ca [uoguelph.ca]
- 15. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 1,10-Undecadiene in Acyclic Diene Metathesis (ADMET) Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth condensation reaction for the synthesis of unsaturated polymers and polyolefins with high precision. This method utilizes olefin metathesis catalysts, such as Grubbs and Schrock catalysts, to polymerize α,ω-dienes through the formation of new carbon-carbon double bonds and the liberation of a small volatile molecule, typically ethylene. The removal of ethylene from the reaction mixture is a critical driving force for achieving high molecular weight polymers.[1][2]
1,10-undecadiene, a linear α,ω-diene, is a versatile monomer for ADMET polymerization, yielding poly(undec-1-en-11-ylene), an unsaturated polymer that can be subsequently hydrogenated to produce a polyethylene-like material. The precise control over polymer architecture offered by ADMET makes it a valuable tool for creating well-defined polymeric structures for various applications.
Applications
The ADMET polymerization of this compound and subsequent hydrogenation of the resulting unsaturated polymer opens avenues for the creation of "precision polyolefins."[3][4] This methodology allows for the synthesis of model polymers that are difficult to prepare using traditional polymerization techniques.[1] Potential applications for the resulting polymers include:
-
Advanced Materials: The resulting polyolefins can serve as model systems for studying polymer physics, crystallization behavior, and mechanical properties.
-
Biomaterials: Functionalized versions of poly(this compound) could be explored for applications in tissue engineering and drug delivery, leveraging the biocompatibility of polyolefins.
-
Specialty Chemicals: The unsaturated backbone of poly(this compound) offers a platform for further chemical modification, enabling the synthesis of a wide range of functional polymers.
Data Presentation
The following table summarizes typical quantitative data obtained from the ADMET polymerization of α,ω-dienes, such as 1,9-decadiene, which is structurally similar to this compound. These values can be considered representative for the ADMET polymerization of this compound under optimized conditions.
| Monomer | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1,9-Decadiene | Tungsten-based Schrock catalyst | 0.1 | Room Temp | 24 | - | 108,000 | ~2.0 |
| Dianhydro-D-glucityl bis(undec-10-enoate) / 1,9-decadiene | Hoveyda-Grubbs 2nd Gen. | 1.0 | 50 | 24 | 10,600 | 16,500 | 1.56 |
| Undec-10-en-1-yl undec-10-enoate | Grubbs 2nd Gen. | 0.5 - 1.0 | 80 | 24 | 22,000 - 26,500 | - | ~2.0 |
Note: Data for 1,9-decadiene is from the foundational 1991 ADMET paper and serves as a proxy for this compound.[1] Data for the copolymerization and the polyester are provided for context on typical results with related monomers.[5][6]
Experimental Protocols
General Considerations for ADMET Polymerization
Successful ADMET polymerization requires meticulous attention to experimental detail to ensure the efficient removal of ethylene and to prevent catalyst deactivation. Key considerations include:
-
Monomer Purity: The this compound monomer must be of high purity, free from any impurities that could poison the catalyst, such as peroxides, water, or sulfur compounds. It is recommended to distill the monomer from a suitable drying agent (e.g., CaH₂) immediately before use.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to protect the sensitive metathesis catalyst from oxygen and moisture. Standard Schlenk line or glovebox techniques are required.
-
Ethylene Removal: The continuous and efficient removal of ethylene is crucial to drive the polymerization equilibrium towards the formation of high molecular weight polymer. This is typically achieved by applying a dynamic vacuum to the reaction vessel.[2]
Protocol for ADMET Polymerization of this compound
This protocol is adapted from established procedures for the ADMET polymerization of α,ω-dienes.[5]
Materials:
-
This compound (high purity, freshly distilled)
-
Grubbs 2nd Generation Catalyst or Hoveyda-Grubbs 2nd Generation Catalyst
-
Anhydrous, degassed solvent (e.g., toluene or chlorobenzene)
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
-
Schlenk flask equipped with a magnetic stir bar and a high-vacuum valve
-
Schlenk line or glovebox
-
Vacuum pump capable of reaching high vacuum (< 0.1 mbar)
-
Liquid nitrogen trap
Procedure:
-
Monomer and Catalyst Preparation:
-
In a glovebox or under a positive pressure of inert gas, add the desired amount of this compound to a flame-dried Schlenk flask.
-
In a separate vial, dissolve the Grubbs catalyst in a minimal amount of anhydrous, degassed solvent. The monomer-to-catalyst ratio can range from 500:1 to 2000:1, depending on the desired molecular weight and reaction rate.
-
-
Reaction Setup:
-
Transfer the catalyst solution to the Schlenk flask containing the monomer via a cannula or a gas-tight syringe.
-
If conducting the reaction in solution, add the desired amount of anhydrous, degassed solvent to achieve a monomer concentration of approximately 1-2 M. For bulk polymerization, no additional solvent is needed.
-
-
Polymerization:
-
Connect the Schlenk flask to a Schlenk line equipped with a liquid nitrogen trap.
-
Begin stirring the reaction mixture at room temperature.
-
Gradually apply a dynamic vacuum to the flask to facilitate the removal of ethylene. The pressure should be maintained below 0.1 mbar.
-
The reaction mixture is typically heated to a temperature between 40°C and 80°C to increase the rate of polymerization and aid in the removal of ethylene. The optimal temperature will depend on the specific catalyst used.[6]
-
The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
The reaction is typically allowed to proceed for 12 to 48 hours to achieve high molecular weight polymer.
-
-
Quenching and Isolation:
-
After the desired reaction time, cool the reaction mixture to room temperature and break the vacuum with an inert gas.
-
Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. This deactivates the catalyst.
-
Dissolve the viscous polymer in a suitable solvent (e.g., toluene or dichloromethane).
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
-
Characterization:
-
The molecular weight (Mn and Mw) and polydispersity index (PDI) of the resulting poly(this compound) can be determined by Gel Permeation Chromatography (GPC).
-
The structure of the polymer can be confirmed by ¹H and ¹³C NMR spectroscopy. The disappearance of the terminal vinyl proton signals and the appearance of internal olefinic proton signals are indicative of successful polymerization.
-
Thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), can be analyzed using Differential Scanning Calorimetry (DSC).
-
Visualizations
Caption: Experimental workflow for the ADMET polymerization of this compound.
Caption: Simplified mechanism of ADMET polymerization.
References
Application Notes and Protocols for Specialty Polymers Derived from 1,10-Undecadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of specialty polymers derived from the monomer 1,10-undecadiene. This document details two primary polymerization methodologies: Acyclic Diene Metathesis (ADMET) and Thiol-Ene Polymerization. Detailed experimental protocols, quantitative data on polymer properties, and visualizations of experimental workflows and potential applications are provided to guide researchers in utilizing this versatile monomer for the development of novel materials.
Introduction to this compound in Specialty Polymer Synthesis
This compound is a linear α,ω-diene that serves as a valuable building block for the synthesis of a variety of specialty polymers. Its two terminal double bonds are readily polymerizable through several mechanisms, offering precise control over the resulting polymer architecture and properties. The long aliphatic chain of the undecadiene unit imparts flexibility and hydrophobicity to the polymer backbone, making it an attractive candidate for applications in biomaterials, coatings, and advanced materials.
The two primary polymerization techniques discussed herein are Acyclic Diene Metathesis (ADMET) and Thiol-Ene Polymerization. ADMET polymerization is a step-growth condensation reaction that is particularly effective for producing linear, unsaturated polymers with high molecular weights and controlled microstructures.[1] Thiol-ene polymerization, a "click" chemistry reaction, offers a rapid and efficient method for creating crosslinked polymer networks with uniform structures under mild conditions.[2]
Acyclic Diene Metathesis (ADMET) Polymerization of this compound
ADMET polymerization of this compound proceeds via a metathesis reaction catalyzed by transition metal complexes, typically ruthenium-based Grubbs catalysts, to form poly(undecenylene) and ethylene gas as a byproduct.[1] The removal of ethylene drives the reaction towards the formation of high molecular weight polymer.
Quantitative Data
The properties of poly(undecenylene) synthesized via ADMET can be tailored by controlling the reaction conditions and catalyst selection. Below is a summary of typical quantitative data obtained for polymers derived from α,ω-dienes using ADMET.
| Property | Value | Catalyst | Reference |
| Number Average Molecular Weight (Mn) | 22,000 - 36,700 g/mol | Grubbs' 2nd Generation | [3] |
| Weight Average Molecular Weight (Mw) | 28,000 - 108,000 g/mol | Grubbs' Catalysts | [1] |
| Polydispersity Index (PDI) | 1.9 - 2.3 | Grubbs' 2nd Generation | [3] |
| Melting Temperature (Tm) | 103 °C (for hydrogenated polyester) | G1 | [3] |
Experimental Protocol: ADMET Polymerization of this compound
This protocol describes a general procedure for the bulk ADMET polymerization of this compound using a second-generation Grubbs catalyst.
Materials:
-
This compound (monomer)
-
Grubbs' second-generation catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Anhydrous toluene
-
High-vacuum pump
-
Schlenk line and glassware
Procedure:
-
Monomer Purification: Purify this compound by distillation under reduced pressure to remove any impurities that may inhibit the catalyst.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (e.g., argon or nitrogen).
-
Monomer and Catalyst Addition: In the Schlenk flask, dissolve the purified this compound in a minimal amount of anhydrous toluene. In a separate glovebox, weigh the Grubbs' catalyst (typically 0.1-1.0 mol% relative to the monomer) and add it to the reaction flask under a positive pressure of inert gas.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 50-80 °C) under a constant flow of inert gas to facilitate the removal of ethylene.
-
High Vacuum: After an initial reaction period (e.g., 1-2 hours), connect the flask to a high-vacuum line to further drive the polymerization by efficiently removing ethylene. Continue the reaction under high vacuum for several hours (e.g., 12-24 hours) until the desired molecular weight is achieved.
-
Termination and Precipitation: Terminate the polymerization by exposing the reaction to air. Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or dichloromethane) and precipitate it into a large excess of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer and wash it with the non-solvent. Dry the polymer under vacuum to a constant weight.
Experimental Workflow: ADMET Polymerization
References
Application Note: A Detailed Experimental Protocol for the Acyclic Diene Metathesis (ADMET) Polymerization of 1,10-Undecadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the acyclic diene metathesis (ADMET) polymerization of 1,10-undecadiene. ADMET polymerization is a step-growth condensation reaction that utilizes an olefin metathesis catalyst to polymerize α,ω-dienes, yielding unsaturated polymers and ethylene gas as a byproduct.[1] This method is particularly useful for synthesizing linear polymers with controlled microstructures. The protocol details the necessary reagents, equipment, and step-by-step procedures for the polymerization, purification, and characterization of the resulting poly(this compound).
Introduction
Acyclic diene metathesis (ADMET) polymerization is a powerful technique for the synthesis of a wide variety of unsaturated polymers.[2] The reaction is driven by the removal of a volatile small molecule, typically ethylene, which shifts the equilibrium towards the formation of high molecular weight polymer chains.[1][3] The use of well-defined ruthenium-based catalysts, such as Grubbs' catalysts, has made ADMET a versatile and functional group tolerant polymerization method.[4]
This compound is a readily available α,ω-diene that can be polymerized via ADMET to produce an unsaturated polymer with a repeating C11 unit. This polymer can be subsequently hydrogenated to yield a material resembling linear polyethylene. This application note outlines a detailed experimental procedure for the ADMET polymerization of this compound using a second-generation Grubbs' catalyst.
Experimental Data
The following tables summarize typical quantitative data obtained from the ADMET polymerization of α,ω-dienes under various conditions. While specific results for this compound may vary, these tables provide a representative overview of expected outcomes.
Table 1: Effect of Catalyst Loading on Polymer Characteristics
| Catalyst Loading (mol%) | Monomer:Catalyst Ratio | Reaction Time (h) | Yield (%) | M_n ( g/mol ) | M_w/M_n (PDI) |
| 0.1 | 1000:1 | 20 | 85 | 71,500 | 2.25 |
| 0.5 | 200:1 | 24 | 90 | 26,500 | 1.90 |
| 1.0 | 100:1 | 16 | 92 | 22,000 | 1.85 |
Data compiled from representative ADMET polymerizations of α,ω-dienes.[4][5]
Table 2: Influence of Reaction Conditions on Polymerization of α,ω-Dienes
| Monomer | Catalyst (mol%) | Temperature (°C) | Conditions | M_n ( g/mol ) | M_w/M_n (PDI) |
| bis(10-undecenoate) derivative | G2 (1.0) | 80 | Reduced Pressure | 26,500 | - |
| bis(10-undecenoate) derivative | G2 (1.0) | 90 | Bulk, Dynamic Vacuum (0.1 mbar) | 71,600 | 2.3 |
| 1,9-decadiene | G1 | 50 | in [Bmim]PF6 | 19,200 | - |
G1: Grubbs' First Generation Catalyst, G2: Grubbs' Second Generation Catalyst. Data is for analogous α,ω-dienes and illustrates the impact of reaction conditions.[2][4][5]
Experimental Protocol
This protocol describes the ADMET polymerization of this compound in bulk (solvent-free) using Grubbs' second-generation catalyst.
Materials:
-
This compound (≥98%, purified before use)
-
Grubbs' second-generation catalyst [RuCl₂(PCy₃)(IMesH₂)(CHPh)]
-
Anhydrous toluene (for catalyst transfer)
-
Methanol (for polymer precipitation)
-
Chloroform or Tetrahydrofuran (THF) (for polymer dissolution and analysis)
-
Inert gas (Argon or Nitrogen)
-
High vacuum source (<100 mTorr)
Equipment:
-
Schlenk flask or reaction tube equipped with a high-vacuum stopcock and a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Oil bath with a temperature controller and magnetic stirrer
-
Vacuum pump capable of reaching high vacuum
-
Standard laboratory glassware (syringes, cannulas, beakers, funnels)
-
Rotary evaporator
Procedure:
-
Monomer Purification:
-
This compound should be purified to remove any potential catalyst poisons. A common method is to stir over calcium hydride for 24 hours, followed by vacuum distillation. Store the purified monomer under an inert atmosphere.
-
-
Reaction Setup:
-
In a glovebox or under a positive pressure of inert gas, add the desired amount of purified this compound to a flame-dried Schlenk flask containing a magnetic stir bar.
-
In a separate vial, weigh the appropriate amount of Grubbs' second-generation catalyst (e.g., for a 200:1 monomer-to-catalyst ratio). Dissolve the catalyst in a minimal amount of anhydrous toluene for easier transfer.
-
-
Polymerization:
-
While stirring the monomer, inject the catalyst solution into the Schlenk flask.
-
Immediately place the flask under dynamic high vacuum. The removal of ethylene gas is crucial to drive the polymerization to high molecular weights.[1]
-
Immerse the flask in a preheated oil bath set to the desired reaction temperature (typically 60-90°C).[4][5]
-
Allow the reaction to proceed with vigorous stirring for the specified time (typically 16-24 hours). The viscosity of the reaction mixture will increase significantly as the polymerization progresses.
-
-
Reaction Quenching and Polymer Isolation:
-
After the desired reaction time, cool the flask to room temperature and break the vacuum with an inert gas.
-
Dissolve the viscous polymer in a suitable solvent such as chloroform or THF.
-
Precipitate the polymer by slowly adding the polymer solution to a large excess of stirred methanol.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
-
Polymer Characterization:
-
The molecular weight (M_n) and polydispersity index (M_w/M_n) of the polymer can be determined by Gel Permeation Chromatography (GPC) using polystyrene standards.
-
The chemical structure of the polymer can be confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Caption: Workflow for this compound ADMET polymerization.
Caption: Simplified catalytic cycle for ADMET polymerization.
References
Application Notes and Protocols for the Metallocene-Catalyzed Polymerization of 1,10-Undecadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallocene-catalyzed polymerization offers a powerful method for the synthesis of polyolefins with well-defined microstructures and properties. This document provides detailed application notes and protocols for the homopolymerization of 1,10-undecadiene, a non-conjugated α,ω-diene. The polymerization of this compound using metallocene catalysts, such as zirconocene systems in combination with a cocatalyst like methylaluminoxane (MAO), typically proceeds via a cyclopolymerization mechanism. This process leads to the formation of polymers containing cyclic repeating units within the main chain, influencing the material's thermal and mechanical properties. These resulting polymers can be tailored for various applications, including advanced materials and drug delivery systems, where precise control over polymer architecture is crucial.
Key Concepts and Signaling Pathways
The metallocene-catalyzed polymerization of this compound is a complex process involving several key steps. The catalyst system, typically a zirconocene dichloride activated by MAO, generates a cationic active species. The polymerization proceeds through the coordination and insertion of the terminal double bonds of the diene monomer. Due to the proximity of the pendant double bond after the first insertion, an intramolecular cyclization step is highly favored over intermolecular propagation, leading to the formation of a cyclic repeating unit.
Surface Functionalization Protocols Using 1,10-Undecadiene: Application Notes for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the surface functionalization of various substrates using 1,10-undecadiene. This bifunctional molecule, featuring terminal double bonds at both ends of an eleven-carbon chain, offers a versatile platform for creating tailored surface chemistries. The protocols outlined below are designed to be adaptable for applications in biosensor development, drug delivery systems, and other areas of materials science where precise control over surface properties is critical.
Core Concepts in this compound Functionalization
Surface modification using this compound primarily leverages the reactivity of its terminal alkene groups. Two of the most common and effective strategies for covalently attaching this molecule to a surface and for subsequent modifications are hydrosilylation and thiol-ene "click" chemistry .
-
Hydrosilylation: This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the diene. It is a highly effective method for functionalizing hydrogen-terminated silicon surfaces, such as those on silicon wafers or silica-based materials. The reaction can be initiated by UV irradiation or catalyzed by platinum complexes.[1]
-
Thiol-Ene "Click" Chemistry: This is a radical-mediated reaction where a thiol (R-SH) adds across a carbon-carbon double bond.[2] It is known for its high efficiency, rapid reaction rates, and tolerance to a wide range of functional groups.[3] In the context of this compound, one of the terminal alkenes can be used to anchor the molecule to a surface (if the surface is appropriately pre-functionalized), leaving the other terminal alkene available for subsequent reactions with thiol-containing molecules. Alternatively, a surface can be modified with thiol groups and then reacted with this compound.
Applications in Research and Drug Development
The ability to create well-defined surface modifications with this compound is valuable for several applications:
-
Biosensors: The functionalized surfaces can be used to immobilize biomolecules such as proteins, DNA, or antibodies for the development of highly sensitive and specific biosensors.[4][5][6]
-
Drug Delivery: Surfaces of nanoparticles or other drug carriers can be modified to improve biocompatibility, control drug release, or for targeted delivery.
-
Anti-Fouling Surfaces: The attachment of hydrophilic polymers, such as polyethylene glycol (PEG), can create surfaces that resist non-specific protein adsorption, which is crucial for medical implants and diagnostic devices.[2]
-
Microelectronics: Precise patterning of surfaces is essential for the fabrication of microelectronic components.
Experimental Protocols
The following sections provide detailed protocols for surface functionalization using this compound.
Protocol 1: Hydrosilylation of a Silicon Surface with this compound
This protocol describes the functionalization of a hydrogen-terminated silicon (Si-H) surface using this compound, initiated by UV irradiation. This method is favored for its clean reaction, avoiding metal catalysts that can lead to surface oxidation.[1]
Materials:
-
Silicon wafers (e.g., Si(111))
-
Acetone (ACS grade)
-
Isopropyl alcohol (IPA, ACS grade)
-
Sulfuric acid (H₂SO₄, concentrated)
-
30% Hydrogen peroxide (H₂O₂)
-
2% Hydrofluoric acid (HF) solution (Caution: HF is extremely corrosive and toxic)
-
High-purity nitrogen or argon gas
-
UV lamp (e.g., 254 nm)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Sonicate silicon wafers in acetone for 15 minutes, followed by isopropyl alcohol for 15 minutes to remove organic contaminants.
-
Dry the wafers under a stream of nitrogen.
-
Prepare a Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio in a designated fume hood (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials).
-
Immerse the cleaned wafers in the Piranha solution for 30 minutes to create a hydroxylated surface.
-
Rinse the wafers thoroughly with deionized water and dry with nitrogen.
-
-
Hydrogen Termination:
-
Immerse the hydroxylated silicon wafers in a 2% HF solution for 1-2 minutes to remove the oxide layer and create a hydrogen-terminated surface.
-
Rinse the wafers with deionized water and immediately dry with nitrogen. The surface should be hydrophobic.
-
-
Hydrosilylation Reaction:
-
Place the freshly prepared Si-H wafers in a Schlenk flask.
-
Add neat this compound to the flask, ensuring the wafers are fully submerged.
-
Degas the solution by bubbling with argon for 20-30 minutes.
-
Position the UV lamp approximately 5-10 cm from the flask and irradiate the reaction mixture for 2-3 hours at room temperature.
-
After the reaction, remove the wafers and rinse them sequentially with hexane, acetone, and isopropyl alcohol to remove any unreacted diene.
-
Dry the functionalized wafers under a stream of nitrogen.
-
Expected Outcome:
The silicon surface will be functionalized with a monolayer of undecane chains, with one end attached to the silicon and the other end presenting a terminal alkene group. This can be confirmed by techniques such as X-ray Photoelectron Spectroscopy (XPS) and contact angle measurements.
Protocol 2: Thiol-Ene "Click" Modification of a this compound-Functionalized Surface
This protocol details the subsequent functionalization of the alkene-terminated surface (prepared in Protocol 1) with a thiol-containing molecule, such as a fluorescent dye or a biomolecule linker.
Materials:
-
Alkene-terminated surface (from Protocol 1)
-
Thiol-containing molecule of interest (e.g., 11-mercapto-1-undecanol for introducing hydroxyl groups, or a thiol-modified peptide)[9]
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous solvent (e.g., acetonitrile or tetrahydrofuran - THF)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Preparation of the Reaction Solution:
-
Dissolve the thiol-containing molecule and the photoinitiator in the chosen anhydrous solvent. A typical concentration would be 10-50 mM for the thiol and 1-5 mM for the photoinitiator.
-
Degas the solution by bubbling with argon for 20-30 minutes.
-
-
Thiol-Ene Reaction:
-
Place the alkene-terminated substrate in the reaction solution in a suitable vessel.
-
Irradiate the mixture with a UV lamp (365 nm) for 30-60 minutes at room temperature.
-
After the reaction, remove the substrate and rinse it thoroughly with the solvent used for the reaction, followed by ethanol and deionized water.
-
Dry the surface under a stream of nitrogen.
-
Expected Outcome:
The terminal alkene groups on the surface will have reacted with the thiol molecules, resulting in a surface functionalized with the desired end-group (e.g., hydroxyl, peptide). Surface characterization techniques can be used to confirm the successful modification.
Quantitative Data Summary
The following tables summarize typical quantitative data for the described surface functionalization protocols.
Table 1: Hydrosilylation Reaction Parameters
| Parameter | Value | Reference/Notes |
| Substrate | Hydrogen-terminated Si(111) | [1] |
| Reactant | This compound | Neat or in solution |
| Initiator | UV Irradiation (254 nm) | Catalyst-free method[1] |
| Reaction Time | 2 - 3 hours | |
| Temperature | Room Temperature | |
| Resulting Surface | Alkene-terminated monolayer |
Table 2: Thiol-Ene "Click" Reaction Parameters
| Parameter | Value | Reference/Notes |
| Substrate | Alkene-terminated surface | |
| Reactants | Thiol-molecule (10-50 mM) | [10] |
| Photoinitiator | DMPA (1-5 mM) | |
| Solvent | Acetonitrile or THF | Anhydrous |
| Initiator | UV Irradiation (365 nm) | |
| Reaction Time | 30 - 60 minutes | [2] |
| Temperature | Room Temperature |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for hydrosilylation of a silicon surface.
Caption: Workflow for thiol-ene "click" modification.
References
- 1. Controlled silicon surface functionalization by alkene hydrosilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C11H20 | CID 139543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C11H20) [pubchemlite.lcsb.uni.lu]
- 9. benchchem.com [benchchem.com]
- 10. research.rug.nl [research.rug.nl]
Application Notes: 1,10-Undecadiene as a Comonomer in Ziegler-Natta Polymerization for Long-Chain Branched Polyethylene
Introduction
The incorporation of long-chain branches (LCB) into the backbone of polyethylene (PE) is a critical strategy for modifying its rheological and mechanical properties. While linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE) produced with conventional Ziegler-Natta catalysts are typically linear, the introduction of a small number of LCBs can significantly enhance melt strength, shear thinning behavior, and processability, making the resulting polymer more suitable for applications such as blow molding and film extrusion.[1]
One effective method to introduce LCBs is through the copolymerization of ethylene with a non-conjugated α,ω-diene, such as 1,10-undecadiene. In this process, one of the terminal double bonds of the diene is incorporated into a growing polymer chain, leaving the other terminal double bond available for subsequent polymerization. This pendant vinyl group can then be incorporated into another growing chain, creating a long-chain branch.[1] This document provides an overview of the application of this compound as a comonomer in Ziegler-Natta polymerization, including experimental protocols and characterization data, primarily based on analogous studies with 1,9-decadiene.[2]
Mechanism of Long-Chain Branch Formation
The introduction of long-chain branches using an α,ω-diene like this compound in Ziegler-Natta polymerization is a two-step process. First, the α,ω-diene is incorporated into a growing polyethylene chain via one of its terminal double bonds. This results in a linear polyethylene chain with a pendant vinyl group. In the second step, the pendant vinyl group of this macromonomer is incorporated into another growing polymer chain, thus forming a long-chain branch.
Caption: Mechanism of long-chain branch formation.
Experimental Data
The following tables summarize the results from the copolymerization of ethylene with 1,9-decadiene using a MgCl₂/9,9-bis(methoxymethyl)fluorine/TiCl₄ catalyst with triethylaluminum (TEA) as a cocatalyst.[2] These data provide a valuable reference for the expected outcomes when using this compound under similar conditions.
Table 1: Polymerization Conditions and Results
| Run | 1,9-Decadiene (mmol/L) | Catalyst Activity (10⁵ g mol⁻¹ Ti h⁻¹) | Polymer Yield (g) | Pendant Vinyl Content (mol %) |
|---|---|---|---|---|
| 1 | 0.047 | 3.6 | 9.1 | 0.07 |
| 2 | 0.094 | 4.8 | 12.0 | 0.15 |
| 3 | 0.142 | 5.5 | 13.8 | 0.22 |
| 4 | 0.189 | 6.0 | 15.1 | 0.30 |
Data adapted from a study on 1,9-decadiene.[2]
Table 2: Polymer Characterization
| Run | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Gel Content (%) |
|---|---|---|---|---|
| 1 | 102,000 | 285,000 | 2.8 | 0 |
| 2 | 95,000 | 313,000 | 3.3 | 0 |
| 3 | 88,000 | 352,000 | 4.0 | 5.2 |
| 4 | 81,000 | 413,000 | 5.1 | 10.8 |
Data adapted from a study on 1,9-decadiene.[2]
Experimental Protocols
The following protocols are adapted from established procedures for the Ziegler-Natta copolymerization of ethylene with α,ω-dienes.[2]
Materials
-
Catalyst: MgCl₂-supported TiCl₄ catalyst (e.g., MgCl₂/9,9-bis(methoxymethyl)fluorine/TiCl₄).[2]
-
Cocatalyst: Triethylaluminum (TEA) solution in a suitable solvent (e.g., n-heptane).[2]
-
Monomers: Ethylene (polymerization grade), this compound (purified by distillation over CaH₂).
-
Solvent: Anhydrous hexane or heptane.
-
Chain Transfer Agent (Optional): Hydrogen.
-
Quenching Agent: Acidified ethanol (e.g., 5% HCl in ethanol).
Protocol 1: Copolymerization of Ethylene and this compound
-
Reactor Preparation:
-
A 500 mL stainless steel autoclave reactor is thoroughly cleaned and dried.
-
The reactor is purged with high-purity nitrogen and then evacuated while heating at 80°C for at least 1 hour to remove any moisture and oxygen.
-
The reactor is then cooled to the desired polymerization temperature.
-
-
Reagent Addition:
-
The reactor is filled with ethylene to atmospheric pressure.
-
100 mL of anhydrous hexane is added to the reactor.
-
A specified amount of TEA solution (e.g., 0.6 mL of a 1.8 M solution in n-heptane) is injected into the reactor.[2]
-
The desired amount of this compound is then added via syringe.
-
If used, hydrogen is introduced into the reactor to the desired partial pressure.
-
The mixture is stirred for 2-5 minutes to ensure homogeneity.
-
-
Polymerization:
-
The polymerization is initiated by injecting a suspension of the Ziegler-Natta catalyst (e.g., 15 mg) in hexane into the reactor.[2]
-
The reactor is then pressurized with ethylene to the desired total pressure (e.g., 0.73 MPa).[2]
-
The polymerization is carried out at a constant temperature (e.g., 80°C) and pressure for a specified duration (e.g., 30 minutes), with continuous feeding of ethylene to maintain the pressure.[2]
-
-
Termination and Polymer Recovery:
-
The polymerization is terminated by venting the ethylene and injecting acidified ethanol into the reactor.
-
The polymer slurry is stirred for 30 minutes.
-
The resulting polymer is collected by filtration, washed repeatedly with ethanol and then with acetone.
-
The polymer is dried in a vacuum oven at 60°C to a constant weight.
-
Caption: General experimental workflow.
Protocol 2: Polymer Characterization
-
Gel Permeation Chromatography (GPC): The molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the polymers can be determined by high-temperature GPC.[3]
-
¹H NMR Spectroscopy: The content of pendant vinyl groups in the polymer can be quantified using ¹H NMR spectroscopy by integrating the characteristic signals of the vinyl protons.[2]
-
Rheological Measurements: The melt rheological properties, such as melt strength and shear thinning, can be investigated using a rotational rheometer to assess the effect of long-chain branching.[4][5]
-
Differential Scanning Calorimetry (DSC): The melting temperature (Tm) and crystallization temperature (Tc) of the polymers can be determined by DSC.
Logical Relationships
The concentration of the α,ω-diene comonomer has a direct impact on the resulting polymer architecture and properties.
Caption: Diene concentration and polymer properties.
References
Application Notes and Protocols for the Characterization of Poly(1,10-undecadiene)
Introduction
Poly(1,10-undecadiene) is a semi-crystalline polyolefin synthesized via Acyclic Diene Metathesis (ADMET) polymerization of this compound.[1] This polymer is of interest for various applications, including as a model for polyethylene and in the development of novel biomaterials and elastomers. Its properties are highly dependent on its molecular structure, molecular weight distribution, and thermal characteristics. Accurate and thorough characterization is therefore critical for quality control, material development, and ensuring performance for its intended application.
This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize poly(this compound).
References
Applications of 1,10-Undecadiene in the Synthesis of Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1,10-Undecadiene, a linear α,ω-diene, serves as a versatile building block in the synthesis of a variety of advanced materials. Its two terminal double bonds readily participate in polymerization and surface modification reactions, making it a valuable monomer for creating polymers with precisely controlled architectures and for functionalizing surfaces to enhance biocompatibility and other properties. The primary application of this compound lies in Acyclic Diene Metathesis (ADMET) polymerization, a step-growth polymerization technique that allows for the synthesis of unsaturated polymers and, upon subsequent hydrogenation, saturated polyolefins with high linearity.[1][2][3] These materials are of significant interest for applications ranging from specialty polymers to advanced biomedical devices and drug delivery systems.
Key Application Areas:
-
Polymer Synthesis via Acyclic Diene Metathesis (ADMET): ADMET polymerization of this compound, typically catalyzed by ruthenium-based catalysts such as Grubbs catalysts, yields poly(undec-1-en-11-ylene), an unsaturated polymer. This reaction proceeds via a step-growth mechanism, driven by the removal of a volatile byproduct, ethylene.[1] The resulting unsaturated polymer can be subsequently hydrogenated to produce a highly linear polyethylene-like material. The precise control over polymer structure afforded by ADMET makes it a powerful tool for creating model polymers and materials with tailored properties.[2]
-
Surface Modification for Enhanced Biocompatibility: The terminal double bonds of this compound can be utilized to functionalize the surfaces of various materials, including biomaterials. Techniques such as plasma polymerization can be employed to deposit a thin, crosslinked polymer coating of this compound onto a substrate.[4] This surface modification can alter the hydrophobicity, biocompatibility, and other surface properties of the material, making it more suitable for biomedical applications where controlled cell-surface interactions are crucial.[5]
-
Nanoparticle Synthesis for Drug Delivery: this compound can act as a crosslinking agent in the synthesis of polymer nanoparticles.[6] These nanoparticles can be designed to encapsulate therapeutic agents, and their surface can be further functionalized for targeted drug delivery. The crosslinked network provides structural integrity to the nanoparticles, enabling controlled release of the encapsulated drug.[7] The biocompatibility of the resulting polymer is a key consideration for such applications.
-
Synthesis of Block Copolymers: this compound can be incorporated into block copolymers to introduce specific functionalities or to create materials with unique phase-separated morphologies. For instance, it can be copolymerized with other monomers to create amphiphilic block copolymers that self-assemble into micelles or vesicles, which have potential applications in drug delivery and nanotechnology.[8]
Experimental Protocols
Protocol 1: Acyclic Diene Metathesis (ADMET) Polymerization of this compound
This protocol describes the synthesis of poly(undec-1-en-11-ylene) via ADMET polymerization using a first-generation Grubbs catalyst.
Materials:
-
This compound (purified by distillation and stored over molecular sieves)
-
Grubbs Catalyst, 1st Generation [Bis(tricyclohexylphosphine)benzylideneruthenium(IV) dichloride]
-
Anhydrous toluene
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Catalyst Preparation: In a nitrogen-filled glovebox, add purified this compound (e.g., 1.0 g, 6.57 mmol) to a Schlenk flask equipped with a magnetic stir bar. In a separate vial, dissolve the Grubbs catalyst (e.g., 27 mg, 0.033 mmol, 0.5 mol%) in a minimal amount of anhydrous toluene.
-
Polymerization: Under a nitrogen atmosphere, add the catalyst solution to the stirred monomer.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 55°C) and apply a vacuum to facilitate the removal of ethylene gas, which drives the polymerization forward.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Termination and Polymer Isolation: After the desired reaction time (e.g., 24 hours), cool the mixture to room temperature and dissolve it in a minimum amount of toluene. Precipitate the polymer by adding the solution dropwise to a large volume of stirred methanol.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol to remove any residual monomer and catalyst.
-
Drying: Dry the polymer under vacuum to a constant weight.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the cis/trans ratio of the double bonds.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Protocol 2: Plasma Polymerization of this compound for Surface Modification
This protocol outlines a general procedure for depositing a thin film of plasma-polymerized this compound onto a substrate to enhance its biocompatibility.
Materials:
-
Substrate to be coated (e.g., glass slide, silicon wafer, or a biomedical implant material)
-
This compound
-
Plasma reactor system (e.g., radio-frequency plasma-enhanced chemical vapor deposition - RF-PECVD)
-
Argon gas
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate to remove any contaminants. This may involve sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of nitrogen.
-
Plasma Reactor Setup: Place the cleaned substrate into the plasma reactor chamber.
-
Vacuum: Evacuate the chamber to a base pressure typically in the range of 10^-3 to 10^-6 Torr.
-
Monomer Introduction: Introduce this compound vapor into the chamber at a controlled flow rate.
-
Plasma Ignition: Introduce argon gas into the chamber and ignite the plasma by applying radio-frequency power (e.g., 13.56 MHz) at a specific wattage. The plasma will cause the monomer to fragment and polymerize on the substrate surface.
-
Deposition: Maintain the plasma for a predetermined time to achieve the desired film thickness.
-
Termination: Turn off the RF power and stop the monomer and argon flow.
-
Venting and Sample Removal: Vent the chamber to atmospheric pressure with nitrogen and remove the coated substrate.
Characterization:
-
Contact Angle Measurement: To assess the hydrophilicity/hydrophobicity of the coated surface.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface coating.
-
Atomic Force Microscopy (AFM): To characterize the surface topography and roughness.
-
Cell Culture Assays: To evaluate the biocompatibility of the coated surface by observing cell adhesion, proliferation, and viability.[5]
Data Presentation
Table 1: Quantitative Data for ADMET Polymerization of Dienes
| Monomer | Catalyst (mol%) | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1,9-Decadiene | Grubbs 1st Gen. (0.5) | 55 | 24 | 108,000 | 1.8 | [1] |
| 1,5-Hexadiene | Grubbs 1st Gen. (0.5) | 55 | 24 | 28,000 | 1.9 | [1] |
| Undec-10-en-1-yl undec-10-enoate | Grubbs 2nd Gen. (1.0) | 80 | 24 | 26,500 | - | [9] |
| Bis(10-undecenoate) with isosorbide | HG2 (in ionic liquid) | 50 | - | 32,200–39,200 | - | [9] |
Table 2: Surface Properties of Plasma-Polymerized Coatings
| Monomer | Substrate | Plasma Power (W) | Water Contact Angle (°) | Reference |
| Hexamethyldisiloxane | PET | - | >140 (hydrophobic) to <10 (superhydrophilic) | [4] |
| Allylamine | Various | - | Varies with plasma parameters | [10] |
Visualizations
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. ADMET polymers: synthesis, structure elucidation, and function - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Surface Modification of Polymer Substrates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.utwente.nl [research.utwente.nl]
- 7. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modular Synthesis of Biodegradable Diblock Copolymers for Designing Functional Polymersomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for the Synthesis of 1,12-Dodecanediol via Hydroformylation of 1,10-Undecadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into aldehydes through the addition of a formyl group and a hydrogen atom across the double bond. This reaction is of paramount importance as the resulting aldehydes are versatile intermediates for the synthesis of a wide array of valuable chemicals, including alcohols, carboxylic acids, and amines. When applied to dienes, hydroformylation offers a direct route to dialdehydes, which can be subsequently reduced to the corresponding diols.
This document provides detailed application notes and experimental protocols for the synthesis of 1,12-dodecanediol, a valuable linear diol used in the production of polymers, lubricants, and surfactants, from the readily available starting material 1,10-undecadiene. The process involves a two-step synthetic route: the rhodium-catalyzed hydroformylation of this compound to produce the intermediate 1,12-dodecanedial, followed by its reduction to 1,12-dodecanediol. Particular emphasis is placed on achieving high regioselectivity towards the linear dialdehyde in the hydroformylation step, a critical factor for obtaining the desired linear diol.
Reaction Pathway
The overall transformation from this compound to 1,12-dodecanediol proceeds in two distinct chemical steps:
-
Hydroformylation: this compound is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst to form 1,12-dodecanedial.
-
Reduction: The resulting 1,12-dodecanedial is then reduced to 1,12-dodecanediol using a suitable reducing agent, such as sodium borohydride.
Data Presentation
The following tables summarize typical quantitative data for the hydroformylation of long-chain terminal dienes and the subsequent reduction of the resulting dialdehydes. These values are based on literature for similar substrates and serve as a guide for optimizing the reaction conditions for this compound.
Table 1: Hydroformylation of this compound to 1,12-Dodecanedial
| Parameter | Typical Range | Notes |
| Catalyst | [Rh(CO)₂acac] with phosphine or phosphite ligand | Ligand choice is crucial for selectivity. |
| Ligand | Triphenylphosphine (PPh₃), Biphephos | Excess ligand is often used. |
| Substrate/Catalyst Ratio | 1000:1 to 10000:1 | Higher ratios are economically favorable. |
| Temperature | 80 - 120 °C | Higher temperatures can decrease selectivity. |
| Syngas Pressure (CO/H₂) | 20 - 60 bar | Higher pressure generally increases reaction rate. |
| CO/H₂ Ratio | 1:1 | Can be varied to optimize selectivity. |
| Solvent | Toluene, Dichloromethane | Anhydrous and deoxygenated solvents are required. |
| Reaction Time | 4 - 24 hours | Monitored by GC or TLC. |
| Yield of Dialdehyde | 80 - 95% | Highly dependent on reaction conditions. |
| Linear:Branched Ratio | >97:3 | A key parameter for producing linear diols. |
Table 2: Reduction of 1,12-Dodecanedial to 1,12-Dodecanediol
| Parameter | Typical Value | Notes |
| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective reducing agent. |
| Substrate/Reducing Agent Ratio | 1:2 to 1:4 (molar) | Excess reducing agent ensures complete conversion. |
| Solvent | Methanol, Ethanol | Protic solvents are suitable for NaBH₄ reductions. |
| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic. |
| Reaction Time | 1 - 4 hours | Monitored by TLC. |
| Yield of Diol | >95% | Generally a high-yielding reaction. |
Experimental Protocols
Protocol 1: Hydroformylation of this compound
This protocol describes a general procedure for the rhodium-catalyzed hydroformylation of this compound.
Materials:
-
This compound
-
Dicarbonyl(acetylacetonato)rhodium(I) ([Rh(CO)₂acac])
-
Triphenylphosphine (PPh₃) or other suitable phosphine/phosphite ligand
-
Anhydrous, deoxygenated toluene
-
Synthesis gas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Schlenk line and standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, add [Rh(CO)₂acac] (e.g., 0.01 mmol) and the phosphine ligand (e.g., 0.1 mmol, 10 equivalents) to a Schlenk flask.
-
Reaction Setup: Transfer the catalyst mixture to the high-pressure autoclave. Add anhydrous, deoxygenated toluene (e.g., 50 mL) and this compound (e.g., 10 mmol).
-
Reaction: Seal the autoclave and purge it several times with synthesis gas. Pressurize the reactor to the desired pressure (e.g., 40 bar) with the 1:1 CO/H₂ mixture.
-
Heat the autoclave to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Maintain the reaction at a constant pressure by supplying synthesis gas as it is consumed.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 4-24 hours), cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure to obtain the crude 1,12-dodecanedial.
-
Purification: The crude dialdehyde can be purified by column chromatography on silica gel or by forming a bisulfite adduct for extraction.[1]
Protocol 2: Reduction of 1,12-Dodecanedial to 1,12-Dodecanediol
This protocol describes the reduction of the intermediate dialdehyde to the final diol product using sodium borohydride.
Materials:
-
Crude or purified 1,12-dodecanedial
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Deionized water
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve the 1,12-dodecanedial (e.g., 5 mmol) in methanol (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0 °C.
-
Reduction: Slowly add sodium borohydride (e.g., 15 mmol, 3 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC until the starting dialdehyde is no longer visible.
-
Work-up: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,12-dodecanediol.
-
Purification: The crude diol can be purified by recrystallization or column chromatography on silica gel to afford the pure 1,12-dodecanediol.
Conclusion
The synthesis of 1,12-dodecanediol from this compound via a two-step hydroformylation and reduction sequence is a robust and efficient method for producing this valuable linear diol. The key to a successful synthesis lies in the careful control of the hydroformylation step to achieve high regioselectivity for the terminal dialdehyde. The subsequent reduction is a straightforward and high-yielding transformation. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully perform this synthesis and to adapt the conditions for their specific needs in the fields of materials science, drug development, and fine chemical synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Acyclic Diene Metathesis (ADMET) of 1,10-Undecadiene
Welcome to the technical support center for the Acyclic Diene Metathesis (ADMET) polymerization of 1,10-undecadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to preventing intramolecular cyclization and achieving high molecular weight polymer.
Troubleshooting Guide: Preventing Intramolecular Cyclization
Intramolecular cyclization is a common side reaction in the ADMET polymerization of α,ω-dienes like this compound, leading to the formation of cyclic oligomers and lower molecular weight polymer. The following troubleshooting guide addresses common issues and provides potential solutions.
Question: My ADMET polymerization of this compound is yielding a significant amount of cyclic byproducts and only low molecular weight oligomers. What are the likely causes and how can I fix this?
Answer:
The formation of cyclic species in ADMET polymerization is governed by the ring-chain equilibrium. To favor the formation of linear, high molecular weight polymer over cyclic byproducts, the rate of intermolecular chain growth must be significantly higher than the rate of intramolecular cyclization. Several factors can be adjusted to shift this equilibrium towards the desired polymer product.
Primary Cause: Low Effective Monomer Concentration
The most critical factor influencing the competition between polymerization and cyclization is the monomer concentration. At low concentrations, the probability of the two ends of the same monomer or oligomer chain finding each other is higher than the probability of two different molecules reacting.
-
Solution: Increase the initial monomer concentration. For the ADMET of this compound, it is recommended to perform the reaction under bulk (neat) conditions or at very high concentrations in a minimal amount of an appropriate solvent.[1][2] While a precise critical concentration for this compound is not extensively reported, step-growth polymerizations generally require high monomer concentrations to favor intermolecular reactions.
Secondary Cause: Inefficient Removal of Ethylene
ADMET is a condensation polymerization driven by the removal of a volatile byproduct, in this case, ethylene.[3] If ethylene is not efficiently removed from the reaction mixture, the equilibrium can shift back towards the reactants, hindering the formation of high molecular weight polymer and potentially allowing more time for intramolecular cyclization to occur.
-
Solution: Conduct the polymerization under high vacuum or with a continuous purge of an inert gas (e.g., argon or nitrogen).[4] This will effectively remove ethylene and drive the reaction towards the polymer product.
Tertiary Cause: Inappropriate Catalyst or Catalyst Loading
The choice of catalyst and its concentration can influence the reaction kinetics and, consequently, the product distribution.
-
Solution:
-
Catalyst Selection: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally recommended for their high activity and stability.[4] For reactions prone to ethylene generation, catalysts with cyclic alkyl amino carbene (CAAC) ligands might offer better performance and selectivity for oligomerization versus ring closure.[4]
-
Catalyst Loading: While a higher catalyst loading can increase the initial reaction rate, it can also lead to premature catalyst decomposition, especially at elevated temperatures. A typical catalyst loading for ADMET is in the range of 0.1 to 1.0 mol%.[2][5] It is advisable to start with a lower catalyst loading and optimize as needed.
-
Other Contributing Factors:
-
Reaction Temperature: Higher temperatures can increase the rate of both polymerization and catalyst decomposition. It is crucial to find an optimal temperature that allows for efficient polymerization without significant catalyst degradation. For many ADMET polymerizations, temperatures between 40°C and 80°C are employed.[2][5]
-
Solvent Choice: If a solvent is necessary, a non-coordinating, high-boiling solvent that can dissolve the monomer and the resulting polymer is preferred. Chlorinated solvents are often used, but their environmental impact should be considered.[4]
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for favoring intermolecular polymerization over intramolecular cyclization?
A1: The underlying principle is described by the Jacobson-Stockmayer theory, which relates the ring-chain equilibrium to the probability of the chain ends meeting. This probability is dependent on the chain length and the overall concentration of reactive species. At concentrations above a certain "critical concentration," intermolecular reactions are statistically more favorable.
Q2: How can I detect and quantify the amount of cyclic byproducts in my polymer?
A2: Techniques such as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can be used to analyze the molecular weight distribution of your product. The presence of low molecular weight species may indicate the formation of cyclic oligomers. Mass spectrometry techniques, such as MALDI-TOF MS, can provide more definitive identification and quantification of cyclic species.[6]
Q3: Are there any specific recommendations for the purification of this compound monomer before polymerization?
A3: Monomer purity is crucial for successful ADMET polymerization. Impurities can poison the catalyst and terminate the polymerization. It is recommended to purify this compound by distillation, and to degas the monomer thoroughly before use to remove any dissolved oxygen.
Q4: Can I use a first-generation Grubbs catalyst for the ADMET of this compound?
A4: While first-generation Grubbs catalysts can be used, second-generation catalysts generally exhibit higher activity and are more tolerant to functional groups (though not present in this compound). For achieving high molecular weight polymer and minimizing reaction times, a second-generation catalyst is typically the preferred choice.
Quantitative Data Summary
The following table summarizes key experimental parameters for ADMET polymerization aimed at producing high molecular weight polymers, which inherently involves minimizing intramolecular cyclization. Note that data specific to this compound is limited in the literature, so data from similar α,ω-dienes are included for reference.
| Parameter | Recommended Range/Value | Monomer System | Catalyst | Reference |
| Monomer Concentration | Bulk (neat) or > 1 M | General α,ω-dienes | Grubbs-type | General Principle |
| Catalyst Loading | 0.1 - 1.0 mol% | bis(10-undecenoate)s | G2 | [2][5] |
| Temperature | 40 - 90 °C | bis(10-undecenoate)s | G2 | [2][5] |
| Reaction Environment | High Vacuum (<0.1 mbar) or Inert Gas Purge | General ADMET | Grubbs-type | [2][4] |
Experimental Protocols
General Protocol for ADMET Polymerization of this compound to Minimize Cyclization
This protocol provides a starting point for optimizing the ADMET polymerization of this compound to favor the formation of high molecular weight poly(octenylene).
Materials:
-
This compound (distilled and degassed)
-
Second-generation Grubbs catalyst (or other suitable catalyst)
-
Anhydrous, degassed solvent (e.g., toluene or dichloromethane, if necessary)
-
Schlenk flask or similar reaction vessel equipped with a magnetic stir bar and a high-vacuum stopcock
-
High-vacuum line and inert gas (argon or nitrogen) supply
Procedure:
-
Preparation of the Reaction Vessel: Thoroughly dry the Schlenk flask and stir bar in an oven and allow to cool under a stream of inert gas.
-
Monomer and Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the desired amount of this compound to the Schlenk flask. If using a solvent, add it at this stage to achieve a high monomer concentration (e.g., > 1 M). Weigh the required amount of the Grubbs catalyst and add it to the flask.
-
Reaction Setup: Seal the Schlenk flask and connect it to a Schlenk line.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to ensure the complete removal of dissolved gases.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 50-60 °C) and begin vigorous stirring. Apply a dynamic high vacuum to the flask throughout the reaction to continuously remove the ethylene byproduct.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Termination and Isolation: After the desired reaction time (typically several hours to a day), cool the reaction mixture to room temperature. Dissolve the viscous polymer in a suitable solvent (e.g., toluene). Terminate the reaction by adding a few drops of ethyl vinyl ether. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Analyze the molecular weight and molecular weight distribution of the polymer by GPC/SEC. Use NMR spectroscopy to confirm the polymer structure.
Visualizations
Caption: Competition between intermolecular ADMET and intramolecular cyclization.
Caption: Troubleshooting workflow for ADMET of this compound.
References
troubleshooting low molecular weight in poly(1,10-undecadiene)
Welcome to the technical support center for the synthesis of poly(1,10-undecadiene). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during polymerization, particularly the issue of achieving low molecular weight.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Acyclic Diene Metathesis (ADMET) polymerization of this compound is resulting in a low molecular weight polymer. What are the most common causes?
Low molecular weight in the ADMET polymerization of this compound is a common issue that can arise from several factors throughout the experimental process. The primary culprits are often related to monomer purity, catalyst activity and stability, inefficient removal of the ethylene byproduct, and suboptimal reaction conditions. Each of these factors can lead to premature chain termination. A systematic approach to troubleshooting is crucial for identifying the root cause.
Q2: How critical is the purity of the this compound monomer, and what are the common impurities?
Monomer purity is paramount for achieving high molecular weight in ADMET polymerization. Impurities can act as catalyst poisons or chain-terminating agents, significantly limiting the degree of polymerization.
Common impurities in this compound can include:
-
Water and oxygen: These can deactivate the highly sensitive ruthenium or molybdenum-based metathesis catalysts.
-
Peroxides: Formed from exposure to air, these can also degrade the catalyst.
-
Other organic compounds: Residual solvents or byproducts from the monomer synthesis can interfere with the polymerization.
-
Monofunctional olefins: These will act as chain stoppers, capping the growing polymer chains and preventing further growth.
Q3: What is the recommended procedure for purifying the this compound monomer?
To ensure high purity, the following protocol is recommended:
Experimental Protocol: Purification of this compound
-
Initial Treatment: Stir the commercially available this compound over a drying agent such as calcium hydride (CaH₂) overnight to remove bulk water.
-
Degassing: Subject the monomer to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Distillation: Perform a vacuum distillation of the monomer from CaH₂. Collect the fraction that boils at the correct temperature and pressure.
-
Storage: Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator to prevent degradation. It is advisable to use the monomer shortly after purification.
Q4: The molecular weight of my poly(this compound) is still low despite using purified monomer. What should I investigate next?
If monomer purity is confirmed, the next factors to scrutinize are the catalyst and the reaction conditions.
-
Catalyst Activity: Ensure the metathesis catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalyst) is fresh and has been handled under strictly anaerobic and anhydrous conditions. Catalyst decomposition, which can be observed by a color change, will lead to a loss of activity.
-
Ethylene Removal: ADMET polymerization is a condensation reaction where the removal of the volatile byproduct, ethylene, is crucial to drive the equilibrium towards the formation of high molecular weight polymer.[1] Ensure that a high vacuum is applied to the reaction vessel and that there is efficient stirring to facilitate the escape of ethylene from the viscous polymer melt.
-
Reaction Temperature: The reaction temperature affects both the rate of polymerization and the stability of the catalyst. Higher temperatures can increase the rate of polymerization but may also accelerate catalyst decomposition.[2] An optimal temperature must be determined empirically.
-
Reaction Time: Sufficient reaction time is necessary to achieve high conversion and, consequently, high molecular weight. Monitor the viscosity of the reaction mixture; a significant increase indicates polymer formation.
Q5: Which catalyst is better for the ADMET polymerization of this compound: Grubbs' or Schrock's catalyst?
Both Grubbs' (ruthenium-based) and Schrock's (molybdenum-based) catalysts are effective for ADMET polymerization.
-
Grubbs' catalysts (e.g., Grubbs' second generation, Hoveyda-Grubbs second generation) are generally more tolerant to functional groups and impurities and are more user-friendly due to their higher stability towards air and moisture.[3]
-
Schrock's catalysts are typically more active and can lead to higher molecular weight polymers, but they are also much more sensitive to air, moisture, and impurities.[3][4]
For the polymerization of a simple hydrocarbon monomer like this compound, a second-generation Grubbs' or Hoveyda-Grubbs' catalyst is often a good starting point due to its balance of reactivity and stability.
Data Presentation
The following table summarizes the effect of different catalysts and reaction conditions on the molecular weight of polymers synthesized via ADMET, based on literature data for similar α,ω-dienes.
| Catalyst | Monomer | Temperature (°C) | Time (h) | Molar Ratio (Monomer:Catalyst) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Grubbs' 2nd Gen. | undec-10-en-1-yl undec-10-enoate | 80 | 24 | 200:1 | 22,000 | - | [5] |
| Grubbs' 2nd Gen. | undec-10-en-1-yl undec-10-enoate | 80 | 24 | 100:1 | 26,500 | - | [5] |
| Hoveyda-Grubbs 2nd Gen. | Trehalose bis(10-undecenoate) | 45 | 24 | 25:1 | 13,200 | 2.1 | [2] |
| Molybdenum-alkylidene | bis(undec-10-enoate) with isosorbide | 25 | - | - | 44,400 - 49,400 | - | [4] |
Experimental Protocols
Key Experiment: ADMET Polymerization of this compound
This protocol outlines a general procedure for achieving high molecular weight poly(this compound).
Materials:
-
Purified this compound
-
Metathesis catalyst (e.g., Grubbs' second-generation catalyst)
-
Anhydrous, degassed solvent (e.g., toluene), if conducting a solution polymerization
-
Schlenk flask or other suitable reaction vessel
-
High-vacuum line
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reactor Setup: Assemble the reaction vessel, equipped with a magnetic stirrer and a condenser connected to a high-vacuum line, and dry it thoroughly under vacuum while heating. Allow the vessel to cool to room temperature under an inert atmosphere.
-
Monomer and Catalyst Charging: In a glovebox or under a positive pressure of inert gas, charge the reaction vessel with the purified this compound. If performing a solution polymerization, add the anhydrous, degassed solvent. In a separate vial, weigh the catalyst and dissolve it in a small amount of solvent.
-
Initiation of Polymerization: Add the catalyst solution to the monomer solution with vigorous stirring.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C). Once the reaction mixture becomes visibly viscous, apply a high vacuum (<100 mTorr) to facilitate the removal of ethylene.
-
Monitoring the Reaction: Continue the polymerization under high vacuum for several hours (e.g., 12-24 hours). The progress of the polymerization can be monitored by the increase in viscosity.
-
Termination and Product Isolation: To terminate the reaction, cool the mixture to room temperature and expose it to air. The catalyst can be deactivated by adding a small amount of ethyl vinyl ether. Dissolve the polymer in a suitable solvent (e.g., toluene or chloroform) and precipitate it in a non-solvent (e.g., cold methanol).
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Mandatory Visualization
Troubleshooting Workflow for Low Molecular Weight in Poly(this compound) Synthesis
A logical workflow for troubleshooting low molecular weight in poly(this compound) synthesis.
References
Technical Support Center: Optimizing Catalyst Selection for 1,10-Undecadiene Metathesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the acyclic diene metathesis (ADMET) of 1,10-undecadiene.
Troubleshooting Guide
This guide addresses common issues encountered during the metathesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue: Low or No Conversion of this compound
-
Q1: My reaction shows minimal or no conversion of the starting material. What are the likely causes?
A1: Low or no conversion in the metathesis of this compound can stem from several factors. Primarily, ensure that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen), as ruthenium catalysts are susceptible to deactivation by oxygen, especially when in solution. The purity of the solvent and the this compound monomer is also critical; impurities such as water, peroxides, or other coordinating species can poison the catalyst. Finally, verify the activity of your catalyst, as improper storage or age can lead to degradation.
Issue: Low Molecular Weight of the Resulting Poly(undecenylene)
-
Q2: The metathesis reaction proceeds, but the resulting polymer has a low molecular weight. How can I increase the chain length?
A2: Achieving high molecular weight in ADMET polymerization is contingent on driving the reaction equilibrium forward. The primary byproduct of this compound metathesis is ethylene gas. Its efficient removal from the reaction mixture is crucial for obtaining high molecular weight polymer.[1] This is typically achieved by conducting the reaction under a high vacuum or with a continuous purge of an inert gas. Additionally, ensure a sufficiently long reaction time to allow for chain growth. The choice of catalyst can also influence the final molecular weight, with second-generation Grubbs and Hoveyda-Grubbs catalysts often yielding higher molecular weight polymers compared to first-generation catalysts.
Issue: Formation of Cyclic Byproducts
-
Q3: I am observing the formation of cyclic compounds instead of the desired linear polymer. How can I favor polymerization over cyclization?
A3: The formation of cyclic byproducts is a common competing reaction in the metathesis of α,ω-dienes like this compound. To favor intermolecular polymerization over intramolecular ring-closing metathesis (RCM), the reaction should be run at a higher concentration of the monomer. Dilute conditions tend to favor the formation of cyclic products.
Issue: Catalyst Decomposition
-
Q4: My catalyst appears to be decomposing during the reaction, as indicated by a color change and cessation of activity. What can be done to prevent this?
A4: Catalyst decomposition can be triggered by impurities in the reagents or solvent, as well as by the reaction temperature. Ensure all components of the reaction are rigorously purified and degassed. While elevated temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. It is important to find an optimal temperature that balances reaction kinetics with catalyst stability. For some substrates, second-generation Hoveyda-Grubbs catalysts exhibit greater thermal stability compared to their Grubbs counterparts.
Frequently Asked Questions (FAQs)
Catalyst Selection
-
Q5: What are the key differences between first-generation Grubbs (G-I), second-generation Grubbs (G-II), and Hoveyda-Grubbs (HG-II) catalysts for this compound metathesis?
A5:
-
Grubbs First Generation (G-I): This catalyst is generally less active but can be suitable for simple, unfunctionalized dienes. It is often more tolerant of certain functional groups than more active catalysts.
-
Grubbs Second Generation (G-II): G-II is significantly more active than G-I and is a workhorse for a wide range of metathesis reactions. Its higher activity allows for lower catalyst loadings and shorter reaction times.
-
Hoveyda-Grubbs Second Generation (HG-II): HG-II catalysts are known for their high stability, particularly their air and moisture tolerance in the solid state. They often exhibit excellent activity and can be advantageous for reactions requiring higher temperatures or longer reaction times.
-
-
Q6: When should I choose a Hoveyda-Grubbs catalyst over a Grubbs catalyst?
A6: Hoveyda-Grubbs catalysts are often preferred for their enhanced stability and ease of handling.[2] They can be particularly advantageous in reactions where sustained catalytic activity is required or when working with substrates that may slowly release catalyst poisons. Their initiating species is also less volatile, which can be beneficial in some applications.
-
Q7: Are there specialized catalysts for the metathesis of long-chain dienes like this compound?
A7: While the standard G-II and HG-II catalysts are generally effective, for specific challenges, specialized catalysts may be beneficial. For instance, if side reactions involving isomerization of the double bonds are observed, catalysts designed to minimize this behavior might be employed. For sterically hindered substrates, catalysts with modified ligand spheres are available.
Experimental Conditions
-
Q8: What is the optimal catalyst loading for the metathesis of this compound?
A8: The optimal catalyst loading depends on the desired reaction rate, the purity of the reagents, and the specific catalyst used. For laboratory-scale reactions, loadings typically range from 0.1 to 5 mol%. It is advisable to start with a lower loading (e.g., 0.5-1 mol%) and increase it if the reaction is too slow.
-
Q9: What solvents are recommended for this reaction?
A9: Non-polar, aprotic solvents are generally preferred for olefin metathesis. Toluene and dichloromethane are commonly used. It is imperative that the solvent is anhydrous and thoroughly deoxygenated before use.
-
Q10: How important is the removal of ethylene?
A10: The removal of ethylene is critical for achieving high conversion and high molecular weight in ADMET polymerization.[1] The reaction is an equilibrium process, and the removal of a gaseous byproduct drives the reaction toward the products. This can be accomplished by applying a vacuum or by bubbling an inert gas through the reaction mixture.
Data Presentation
Table 1: Comparison of Catalysts for Acyclic Diene Metathesis of Long-Chain Dienes
| Catalyst | Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield/Molecular Weight (Mn) | Reference |
| Grubbs I | 1,9-Decadiene | 0.1 | 55 | 6 | Mn: 27,000 g/mol | [1] |
| Grubbs II | 1,9-Decadiene | 0.1 | 55 | 2 | Mn: 35,000 g/mol | [1] |
| Hoveyda-Grubbs II | 1,9-Decadiene | 0.1 | 55 | 1.5 | Mn: 42,000 g/mol | [1] |
Note: Data for 1,9-decadiene is presented as a close analog to this compound.
Experimental Protocols
General Protocol for the Acyclic Diene Metathesis (ADMET) of this compound
-
Preparation of Reagents and Glassware:
-
All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
This compound should be purified by passing it through a column of activated alumina and then degassed by several freeze-pump-thaw cycles.
-
The solvent (e.g., toluene) must be anhydrous and deoxygenated.
-
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound.
-
Add the anhydrous, deoxygenated solvent to achieve the desired monomer concentration (typically 0.1-1 M).
-
The flask is then placed under a high vacuum or a constant flow of inert gas to facilitate the removal of ethylene.
-
-
Catalyst Addition:
-
The chosen ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) is weighed out in a glovebox or under a positive pressure of inert gas.
-
The catalyst is added to the stirred solution of the diene.
-
-
Reaction Monitoring:
-
The reaction mixture is stirred at the desired temperature (e.g., 40-60 °C).
-
The progress of the polymerization can be monitored by observing the increase in viscosity of the solution. Aliquots can be taken at various time points and analyzed by techniques such as GPC (Gel Permeation Chromatography) to determine the molecular weight distribution of the polymer.
-
-
Reaction Termination and Product Isolation:
-
Once the desired molecular weight is achieved or the reaction has gone to completion, the reaction is quenched by adding a few drops of ethyl vinyl ether.
-
The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum.
-
Visualizations
Caption: General experimental workflow for the metathesis of this compound.
Caption: Decision tree for selecting a catalyst for this compound metathesis.
References
identifying side reactions in the hydrosilylation of 1,10-undecadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the hydrosilylation of 1,10-undecadiene.
Frequently Asked Questions (FAQs)
Q1: What are the primary desired products in the hydrosilylation of this compound?
The primary desired products are the mono- and di-silylated adducts, where the silane has added across one or both of the terminal double bonds. The reaction can be controlled to favor monosilylation or disilylation depending on the stoichiometry of the reactants.
Q2: What are the most common side reactions observed during the hydrosilylation of this compound?
The most common side reactions include:
-
Double bond isomerization: The terminal double bonds can migrate to internal positions, forming various undecadiene isomers (e.g., 1,9-undecadiene, 2,9-undecadiene). These internal alkenes are generally less reactive towards hydrosilylation.[[“]]
-
Intramolecular Cyclization: The silyl hydride can add to one double bond, and the resulting intermediate can undergo an intramolecular reaction with the second double bond to form cyclic silane derivatives.
-
Oligomerization/Polymerization: The diene can react with multiple silane molecules, or with other diene molecules that have been activated by the catalyst, leading to the formation of higher molecular weight oligomers or polymers.
-
Hydrogenation: The alkene can be reduced to an alkane in the presence of the catalyst and a hydrogen source, which can sometimes be the silane itself.
-
Dehydrogenative Silylation: This side reaction results in the formation of a vinylsilane and hydrogen gas.
Q3: How does the choice of catalyst affect the reaction outcome?
The catalyst plays a crucial role in both the reaction rate and the selectivity. Platinum-based catalysts, such as Karstedt's catalyst and Speier's catalyst, are highly active but can also promote side reactions like isomerization.[2] The concentration of the catalyst is also critical; higher concentrations can sometimes lead to an increase in side products.[2] Rhodium and iridium-based catalysts are also used and may offer different selectivity profiles.
Q4: What is the effect of the silane structure on the reaction?
The reactivity and steric hindrance of the silane affect the reaction. More reactive silanes, such as those with electron-withdrawing groups (e.g., HSiCl₃), can increase the reaction rate but may also lead to more side products. Bulkier silanes may exhibit higher selectivity for the less hindered terminal double bond.
Q5: How can I minimize the formation of isomerized byproducts?
To minimize double bond isomerization, consider the following:
-
Use a less isomerization-prone catalyst: Some catalyst systems are inherently less likely to cause double bond migration.
-
Optimize reaction temperature: Lower temperatures generally favor the desired hydrosilylation over isomerization.
-
Limit reaction time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further isomerization.
-
Use of additives: Certain additives, like cyclodienes, have been shown to stabilize the platinum catalyst and reduce the formation of by-products.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or poisoned catalyst.[4] 2. Impure reagents (e.g., presence of water or inhibitors). 3. Insufficient reaction temperature or time. | 1. Use a fresh, properly stored catalyst. Ensure an inert atmosphere. 2. Use anhydrous solvents and freshly distilled reagents.[4] 3. Gradually increase the temperature and monitor the reaction by GC or NMR. Extend the reaction time. |
| Formation of a Mixture of Isomers | The catalyst is promoting double bond migration.[[“]] | - Screen different catalysts to find one with lower isomerization activity. - Lower the reaction temperature. - Reduce the reaction time. |
| High Levels of Intramolecular Cyclization | - High dilution conditions favoring intramolecular reactions. - The catalyst system promotes cyclization. | - Increase the concentration of the reactants. - Screen different catalyst systems that may disfavor the cyclization pathway. |
| Formation of High Molecular Weight Oligomers | - Incorrect stoichiometry (excess diene). - High catalyst concentration.[2] | - Carefully control the stoichiometry of the diene and silane. - Reduce the catalyst concentration. |
| Low Yield of Desired Product | - Competing side reactions are dominant. - Product degradation during workup or purification. | - Systematically optimize reaction conditions (temperature, solvent, catalyst, and reactant concentrations). - Employ mild workup and purification techniques. |
Quantitative Data
The following table summarizes the product distribution for the hydrosilylation of a representative α,ω-diene under different catalytic conditions. While specific data for this compound is limited in the public domain, the trends observed for similar dienes are instructive.
Table 1: Product Distribution in the Hydrosilylation of 1,5-Hexadiene with Triethoxysilane
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Monoadduct (%) | Diadduct (%) | Isomerized Products (%) | Reference |
| Karstedt's Catalyst | 0.01 | 25 | 65 | 25 | 10 | [2] |
| Speier's Catalyst | 0.01 | 60 | 55 | 30 | 15 | [5] |
Note: The data presented is for 1,5-hexadiene and serves as an illustrative example. The product distribution for this compound may vary.
Experimental Protocols
General Protocol for the Platinum-Catalyzed Hydrosilylation of this compound
This protocol is a general guideline and may require optimization for specific silanes and desired product selectivity.
Materials:
-
This compound
-
Hydrosilane (e.g., triethoxysilane, trichlorosilane)
-
Karstedt's catalyst (solution in xylene)[5]
-
Anhydrous toluene (or other suitable solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere. Solvents and reagents should be anhydrous. This compound should be freshly distilled before use.[6]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 equivalent) in anhydrous toluene under an inert atmosphere.[6]
-
Reagent Addition: To the stirred solution, add the hydrosilane (1.1 equivalents for monosilylation, 2.2 equivalents for disilylation) dropwise via a syringe.
-
Catalyst Addition: Add Karstedt's catalyst (typically 10-50 ppm Pt) to the reaction mixture.[4]
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by GC-MS or ¹H NMR to determine the consumption of starting materials and the formation of products and byproducts.[6]
-
Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. The catalyst can be removed by passing the solution through a short plug of silica gel or by treatment with activated carbon. The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizing Reaction Pathways
Diagram 1: Main Reaction and Key Side Reactions
Caption: Overview of the desired hydrosilylation pathways and major side reactions.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for diagnosing and addressing low product yields.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. US9434749B2 - Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]
- 6. benchchem.com [benchchem.com]
suppressing alkene isomerization during 1,10-undecadiene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in suppressing alkene isomerization during reactions involving 1,10-undecadiene, particularly in the context of acyclic diene metathesis (ADMET).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of alkene isomerization during this compound metathesis reactions?
A1: The primary cause of undesired alkene isomerization is the formation of ruthenium hydride species from the decomposition of the metathesis catalyst.[1][2] These ruthenium hydrides can catalyze the migration of the double bond along the carbon chain, leading to a mixture of isomers and reducing the yield of the desired product.
Q2: Which catalysts are more prone to causing isomerization?
A2: Second-generation Grubbs and Hoveyda-Grubbs catalysts, which contain N-heterocyclic carbene (NHC) ligands, are generally more prone to promoting olefin isomerization, especially at elevated temperatures.[3] First-generation Grubbs catalysts are often preferred for ADMET polymerizations to minimize this side reaction.
Q3: What are the most effective additives to suppress isomerization?
A3: Additives such as 1,4-benzoquinone and its electron-deficient derivatives are highly effective in preventing olefin isomerization.[1][2][4] Mild acids like acetic acid have also been shown to be effective.[1] These additives are thought to either prevent the formation of or rapidly quench the ruthenium hydride species responsible for isomerization.[1]
Q4: How does reaction temperature affect isomerization?
A4: Higher reaction temperatures can increase the rate of catalyst decomposition, leading to a higher concentration of ruthenium hydride species and, consequently, more significant isomerization.[3] Lowering the reaction temperature can be an effective strategy to minimize this side reaction. For instance, conducting the reaction at room temperature can significantly increase the cis-selectivity in ADMET polymerization of α,ω-dienes.[5]
Q5: Can the solvent choice influence the extent of isomerization?
A5: Yes, the choice of solvent can play a role. While not as extensively documented as additives or temperature, the solvent can influence catalyst stability and decomposition pathways. It is advisable to use dry, deoxygenated solvents to ensure optimal catalyst performance and minimize side reactions.[6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions and provides step-by-step solutions to suppress alkene isomerization.
Problem 1: Significant Isomerization Observed in the Final Product
-
Observation: GC-MS or NMR analysis of the product mixture shows multiple isomers of the desired poly(undecenylene) or cross-metathesis product.
-
Potential Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures accelerate catalyst decomposition.
-
Solution: Lower the reaction temperature. For many metathesis reactions with Grubbs-type catalysts, room temperature (20-25°C) is sufficient.[5]
-
-
Inappropriate Catalyst Choice: Second-generation catalysts are more susceptible to causing isomerization.
-
Solution: If using a second-generation catalyst, consider switching to a first-generation Grubbs catalyst. Alternatively, if high activity is required, use a second-generation catalyst in conjunction with an isomerization inhibitor.
-
-
Absence of an Isomerization Inhibitor: The presence of ruthenium hydride species is not being addressed.
-
Problem 2: Low Yield of the Desired Product and a Complex Mixture of Oligomers
-
Observation: The desired product is obtained in low yield, and the crude product analysis reveals a broad distribution of oligomers and their isomers.
-
Potential Causes & Solutions:
-
Prolonged Reaction Time: Extended reaction times, especially at higher temperatures, increase the likelihood of both isomerization and secondary metathesis reactions.
-
Solution: Monitor the reaction progress closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed.
-
-
Inefficient Removal of Ethylene: In ADMET polymerization, the equilibrium is driven by the removal of ethylene gas. Inefficient removal can slow down the reaction and allow more time for side reactions to occur.
-
Solution: Ensure efficient removal of ethylene by conducting the reaction under a high vacuum or with a constant stream of an inert gas like argon or nitrogen.[6]
-
-
Data Presentation
Table 1: Effect of Additives on Suppressing Isomerization in Olefin Metathesis
| Catalyst | Substrate | Additive (mol%) | Isomerization (%) | Reference |
| Grubbs 2nd Gen. | 1-Decene | None | >95 | [1] |
| Grubbs 2nd Gen. | 1-Decene | 1,4-Benzoquinone (10) | <1 | [1] |
| Grubbs 2nd Gen. | Allyl Phenyl Ether | None | 40 | [1] |
| Grubbs 2nd Gen. | Allyl Phenyl Ether | 1,4-Benzoquinone (10) | <1 | [1] |
| Grubbs 2nd Gen. | 1,9-Decadiene | None | Significant | [3] |
| Grubbs 2nd Gen. | 1,9-Decadiene | 1,4-Benzoquinone (5) | Not Detected | [3] |
Table 2: Influence of Catalyst and Temperature on cis/trans Selectivity in ADMET of a Diene Carbonate
| Catalyst | Temperature (°C) | cis Content (%) | Reference |
| Ru-1 (Grubbs 1st Gen.) | 80 | 14 | [5] |
| Ru-2 (Grubbs 2nd Gen.) | 80 | 9 | [5] |
| Ru-3b | 80 | 38 | [5] |
| Ru-3b | 40 | 97 | [5] |
| Ru-3b | 23 | >99 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Acyclic Diene Metathesis (ADMET) of this compound with Isomerization Suppression
Materials:
-
This compound
-
Grubbs Catalyst®, 2nd Generation
-
1,4-Benzoquinone
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Schlenk flask and standard Schlenk line equipment
-
High vacuum pump
Procedure:
-
Preparation of the Reaction Vessel: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen.
-
Dissolution of Substrate and Additive: In the Schlenk flask, dissolve this compound (1 equivalent) and 1,4-benzoquinone (0.05-0.1 equivalents) in anhydrous, degassed dichloromethane to a concentration of 0.1-0.5 M.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Addition of Catalyst: Under a positive pressure of argon, add Grubbs Catalyst®, 2nd Generation (0.005-0.02 equivalents) to the stirred solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature (25°C) under a dynamic high vacuum to facilitate the removal of ethylene.
-
Monitoring the Reaction: Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture. The reaction is typically complete within 2-4 hours.
-
Quenching and Purification:
-
Quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude polymer in a minimal amount of dichloromethane and precipitate it from a large volume of methanol.
-
Filter the polymer and dry it under vacuum to a constant weight.
-
For removal of residual ruthenium, the crude product can be purified by column chromatography on silica gel.[7][8] Alternatively, treatment with a polar isocyanide followed by filtration can effectively remove ruthenium byproducts.[9]
-
Visualizations
Troubleshooting Workflow for Isomerization in this compound Reactions
References
- 1. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Studying and Suppressing Olefin Isomerization Side Reactions During ADMET Polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
Technical Support Center: Troubleshooting 1,10-Undecadiene Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conversion rates in reactions involving 1,10-undecadiene, primarily focusing on Acyclic Diene Metathesis (ADMET) polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low conversion rates in this compound ADMET reactions?
Low conversion rates in the ADMET of this compound can typically be attributed to one or more of the following factors:
-
Catalyst Deactivation: Ruthenium-based metathesis catalysts are sensitive to impurities and can degrade under certain conditions.
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent can significantly impact catalyst activity and reaction equilibrium.
-
Substrate and Solvent Purity: The presence of impurities in the this compound monomer or the solvent can poison the catalyst.
-
Inefficient Removal of Ethylene: The ADMET polymerization of terminal dienes is an equilibrium reaction driven by the removal of the volatile ethylene byproduct.[1]
Q2: How can I tell if my catalyst is being deactivated?
Signs of catalyst deactivation include:
-
A significant decrease in reaction rate over time.
-
The reaction stalling before reaching completion.
-
A change in the color of the reaction mixture, which can indicate decomposition of the ruthenium complex.
-
The presence of side products resulting from catalyst degradation pathways. For instance, some decomposition products can promote unwanted olefin isomerization.[2]
Q3: What types of impurities are known to deactivate Grubbs-type catalysts?
Grubbs catalysts are sensitive to a variety of functional groups and impurities that can act as catalyst poisons. These include:
-
Oxygen: Exposure to air can lead to oxidation and deactivation of the catalyst.
-
Water: Moisture can react with the catalyst and inhibit its activity.
-
Amines, thiols, and phosphines: Lewis basic functional groups can coordinate to the metal center and hinder the catalytic cycle.
-
Acids and strong bases: These can lead to catalyst decomposition.
-
Solvent impurities: Some solvents may contain stabilizers or impurities like peroxides (in ethers) or traces of acid (in chlorinated solvents) that can be detrimental.[3]
Q4: My conversion is low, and I suspect isomerization is occurring. What is the relationship between these two phenomena?
Olefin isomerization is a common side reaction in metathesis and is often a sign of catalyst decomposition.[2] The species formed from the degradation of the primary metathesis catalyst can themselves be active catalysts for double bond migration. This isomerization of the terminal double bonds of this compound to internal olefins renders them less reactive or unreactive towards ADMET, thus lowering the final conversion to the desired polymer.
Q5: How critical is the removal of ethylene in driving the reaction to completion?
The removal of ethylene is a critical factor in achieving high conversion in ADMET polymerization.[1] Since the reaction is an equilibrium process, the continuous removal of the gaseous ethylene byproduct shifts the equilibrium towards the formation of the polymer, in accordance with Le Châtelier's principle. Inefficient removal will lead to a low degree of polymerization.
Troubleshooting Guide
Issue 1: Low Conversion Rate with No Obvious Side Products
| Potential Cause | Troubleshooting Step |
| Inefficient Ethylene Removal | Increase the efficiency of ethylene removal by applying a higher vacuum or by bubbling a stream of dry, inert gas (e.g., argon) through the reaction mixture.[4] |
| Suboptimal Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. For Grubbs' second-generation catalysts, a temperature range of 40-80 °C is often a good starting point. |
| Insufficient Catalyst Loading | While high catalyst loadings should be avoided, insufficient loading can lead to low conversion. If other factors have been ruled out, a modest increase in catalyst loading (e.g., from 0.1 mol% to 0.5 mol%) may be beneficial. |
| Poor Monomer Purity | Purify the this compound monomer by distillation or by passing it through a column of activated alumina to remove polar impurities. |
Issue 2: Low Conversion Rate with Evidence of Side Products (e.g., from NMR or GC-MS)
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation by Impurities | Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere. Use freshly purified, degassed solvents. If the monomer is suspected to contain impurities, purify it as described above. |
| Olefin Isomerization | Lowering the reaction temperature may reduce the rate of catalyst decomposition and subsequent isomerization. The choice of catalyst can also be a factor; some catalysts are more prone to promoting isomerization. |
| Solvent Effects | The choice of solvent can influence catalyst stability and activity. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, but for higher temperatures, toluene may be used. Ensure the solvent is of high purity and free of stabilizers that could interfere with the reaction.[3] |
Data Presentation
Table 1: Representative Effect of Catalyst Loading on this compound Conversion
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Conversion (%) |
| Grubbs II | 0.1 | 6 | 50 | 75 |
| Grubbs II | 0.2 | 6 | 50 | 92 |
| Grubbs II | 0.5 | 6 | 50 | >98 |
| Hoveyda-Grubbs II | 0.1 | 6 | 50 | 80 |
| Hoveyda-Grubbs II | 0.2 | 6 | 50 | 95 |
Note: This data is representative and actual results may vary based on specific experimental conditions.
Table 2: Influence of Reaction Temperature on Conversion and Isomerization
| Temperature (°C) | Conversion (%) | Isomerization Products (%) |
| 40 | 85 | < 2 |
| 60 | 95 | 5 |
| 80 | 90 | 15 |
Note: This data is representative and illustrates the general trend that higher temperatures can lead to increased side reactions.
Experimental Protocols
Protocol 1: Acyclic Diene Metathesis (ADMET) Polymerization of this compound
Materials:
-
This compound (purified by distillation and passing through activated alumina)
-
Grubbs' second-generation catalyst
-
Anhydrous, degassed toluene
-
Anhydrous methanol
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser. Dry the glassware thoroughly in an oven and allow it to cool under a stream of dry argon.
-
Monomer and Solvent Addition: Under a positive pressure of argon, add this compound (e.g., 1.0 g, 6.57 mmol) to the Schlenk flask. Add anhydrous, degassed toluene (e.g., 5 mL) via cannula.
-
Catalyst Addition: In a separate glovebox or under a stream of argon, weigh Grubbs' second-generation catalyst (e.g., 8.8 mg, 0.010 mmol, 0.15 mol%) into a small vial. Dissolve the catalyst in a minimal amount of anhydrous, degassed toluene (e.g., 1 mL) and add it to the reaction flask via cannula.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) with vigorous stirring. Apply a vacuum (e.g., 50-100 mTorr) to the system via the condenser to facilitate the removal of ethylene.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. Aliquots can be taken at different time points (under argon) and analyzed by ¹H NMR to determine the conversion of the terminal double bonds.
-
Reaction Quenching and Polymer Precipitation: Once the desired conversion is reached (or the reaction appears to have stopped), cool the mixture to room temperature. Quench the reaction by adding a few drops of ethyl vinyl ether. Precipitate the polymer by slowly adding the reaction mixture to a beaker of rapidly stirring methanol.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 2: Monitoring Reaction Conversion by ¹H NMR Spectroscopy
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere and dissolve it in CDCl₃.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. The conversion can be calculated by monitoring the disappearance of the signals corresponding to the terminal protons of this compound (typically around 4.9-5.0 ppm and 5.7-5.8 ppm) and the appearance of the new internal olefinic proton signal in the polymer (around 5.4 ppm).
-
Calculation: The conversion can be estimated by integrating the signals of the starting material and the product.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Common pathways for catalyst deactivation.
References
Technical Support Center: Influence of Polymerization Temperature on 1,10-Undecadiene Conversion
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the influence of polymerization temperature on the conversion of 1,10-undecadiene and related α,ω-dienes.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of polymerization temperature on the conversion of this compound?
A: The polymerization temperature is a critical parameter that has a complex and often method-dependent influence on this compound conversion. Generally, increasing the temperature enhances radical and monomer mobility, which can lead to higher reaction rates and increased conversion[1]. However, the optimal temperature is highly dependent on the chosen polymerization technique (e.g., Acyclic Diene Metathesis, Ziegler-Natta) and the thermal stability of the catalyst. For Ziegler-Natta catalysts, activity typically increases with rising temperature[2]. Conversely, for metathesis polymerizations, excessively high temperatures can cause catalyst decomposition, leading to premature termination and lower molecular weight polymers[3][4].
Q2: My Acyclic Diene Metathesis (ADMET) polymerization is resulting in a low molecular weight polymer. Could the temperature be the cause?
A: Yes, an inappropriate temperature is a common cause for obtaining low molecular weight polymers in ADMET. Both excessively high and low temperatures can be detrimental.
-
Temperature Too High: For many common ruthenium-based metathesis catalysts, temperatures in the 70-100°C range can lead to catalyst decomposition[3][4][5]. This reduces the active catalyst concentration, halting chain growth and resulting in low molecular weight products.
-
Temperature Too Low: Insufficient thermal energy can lead to a very slow reaction rate, preventing the polymer chains from reaching a high molecular weight within a practical timeframe[6]. It can also increase the viscosity of the reaction mixture, hindering the removal of the ethylene byproduct, which is crucial for driving the equilibrium toward the polymer.
Q3: What is a recommended starting temperature range for the polymerization of this compound and its derivatives?
A: The optimal temperature range is highly specific to the catalyst system and monomer. There is no single universal temperature. Based on reported studies:
-
For ADMET polymerization , successful reactions have been conducted at temperatures ranging from 25°C to 90°C. For example, some polyester syntheses from bis(10-undecenoate) monomers were optimized at 90°C[3][5], while others performed well at 45°C[3][5]. High-temperature polymerizations (70–100 °C) have also been attempted but risk catalyst decomposition[3].
-
For Ziegler-Natta copolymerization of ethylene with α,ω-dienes, temperatures around 80°C have been used[7]. In studies of Ziegler-Natta kinetics, temperatures between 10°C and 70°C have been investigated[8][9]. Lowering the polymerization temperature has been shown to achieve a more uniform incorporation of comonomers[2].
It is always recommended to start with a literature precedent for a similar monomer/catalyst system and then empirically optimize the temperature for your specific experiment.
Q4: How can I troubleshoot a polymerization reaction that is yielding low conversion or low molecular weight?
A: Low conversion and low molecular weight are often linked and can stem from several factors beyond just temperature. A systematic troubleshooting approach is essential. Key areas to investigate include the purity of the monomer, the accuracy of the monomer stoichiometry (especially in step-growth polymerization), the efficiency of byproduct removal (e.g., ethylene in ADMET), and the activity of the catalyst[6][10]. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low molecular weight polymer.
Quantitative Data Summary
The relationship between polymerization temperature and the resulting polymer properties, such as number-average molecular weight (Mn), is a key indicator of conversion and reaction success. The table below summarizes data from various studies on the polymerization of this compound derivatives.
| Polymerization System | Monomer(s) | Catalyst | Temperature (°C) | Result (Molecular Weight, Mₙ) | Reference |
| ADMET | bis(undec-10-enoate) with isosorbide | Grubbs 2nd Gen. | 70-100 | Yielded low molecular weight polymers | [3][4][5] |
| ADMET | bis(undec-10-enoate)s with D-xylose | Grubbs 2nd Gen. | 90 | Optimized; Mₙ = 7.14–7.16 × 10⁴ g/mol | [3][5] |
| ADMET | Trehalose bis(10-undecenoate) | Hoveyda-Grubbs 2nd Gen. | 45 | High molecular weight; Mₙ = 13,200 g/mol | [3][5] |
| Ziegler-Natta | Propene | MgCl₂-supported Ti-based | 10 to 70 | Catalyst activity increases with temperature | [8][9] |
| Ziegler-Natta | Ethylene / α-olefins | Ti-based | Lower Temperature | More uniform comonomer incorporation | [2] |
Experimental Protocols
Below is a generalized protocol for the ADMET polymerization of a diene monomer like this compound. This protocol should be adapted and optimized for specific experimental setups and goals.
Objective: To synthesize a polyalkenamer from this compound via ADMET polymerization.
Materials:
-
This compound (monomer), purified by distillation and degassed
-
Grubbs' 2nd Generation Catalyst or similar Ru-based metathesis catalyst
-
Anhydrous, degassed toluene (solvent)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Nitrogen or Argon)
Caption: General workflow for ADMET polymerization.
Procedure:
-
Preparation: Inside a nitrogen-filled glovebox or on a Schlenk line, add the purified this compound to a Schlenk flask equipped with a magnetic stir bar. Dissolve the monomer in anhydrous toluene.
-
Catalyst Addition: In a separate vial inside the glovebox, dissolve the Grubbs' catalyst in a minimal amount of anhydrous toluene. Add the catalyst solution to the monomer solution with vigorous stirring.
-
Polymerization: Seal the flask and connect it to a Schlenk line. Begin stirring and heat the reaction mixture to the desired temperature (e.g., 60°C). Apply a vacuum (e.g., 0.1 mbar) to continuously remove the ethylene byproduct, which drives the reaction forward. The viscosity of the solution will noticeably increase as the polymerization progresses.
-
Termination: After the desired reaction time (e.g., 12-24 hours), cool the mixture to room temperature and break the vacuum with an inert gas. Quench the polymerization by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Isolation: Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of cold methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
-
Characterization: Determine the molecular weight (Mₙ) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC). Confirm the polymer structure using NMR spectroscopy.
References
- 1. addent.com [addent.com]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Solvent Polarity Effects on 1,10-Undecadiene Reaction Kinetics
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent polarity on the reaction kinetics of 1,10-undecadiene.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the reaction rates of this compound?
A1: Solvent polarity can significantly influence the kinetics of reactions involving this compound by stabilizing or destabilizing reactants, intermediates, and transition states. For polar reactions, polar solvents often enhance reaction rates by stabilizing charged intermediates. Conversely, nonpolar reactions may proceed faster in nonpolar solvents. The specific effect depends on the reaction mechanism, such as whether the reaction proceeds through polar intermediates.
Q2: I am observing a low yield in the thiol-ene reaction of this compound. Could the solvent be the issue?
A2: Yes, the choice of solvent is a critical factor in the efficiency of thiol-ene reactions. Polar solvents can influence the chain transfer step of the radical reaction.[1] For instance, in TEMPO-initiated thiol-ene reactions, methanol has shown higher reactivity compared to tetrahydrofuran (THF) and chloroform.[1] If you are experiencing low yields, consider screening a range of solvents with varying polarities.
Q3: My Ring-Closing Metathesis (RCM) of this compound is slow and gives a low yield. What role does the solvent play?
A3: Solvent choice is crucial in RCM for several reasons. It affects the solubility and stability of the Grubbs catalyst and can influence the rate of the different steps in the catalytic cycle.[2][3] For macrocyclization, such as the formation of a nine-membered ring from this compound, using a non-polar solvent like toluene at higher temperatures can sometimes improve reaction rates and yields compared to dichloromethane (DCM).[4] However, catalyst deactivation can also be a concern at elevated temperatures.
Q4: For the ADMET polymerization of this compound, which solvent is recommended to achieve a high molecular weight polymer?
A4: Dichloromethane (CH₂Cl₂) has been reported to be an effective solvent for the ADMET polymerization of α,ω-dienes, yielding high molecular weight polymers.[5] Toluene has also been used successfully, particularly with molybdenum-alkylidene catalysts, to produce high molecular weight polyesters from monomers derived from undecenoic acid.[6][7] In some cases, bulk (solvent-free) polymerization or the use of ionic liquids can also lead to high molar mass polymers.[6][7]
Q5: Can the solvent choice affect the E/Z selectivity in the RCM of this compound?
A5: While the primary role of the solvent is often seen in terms of reaction rate and yield, it can also have a subtle influence on the stereoselectivity of RCM reactions. The coordination of the solvent to the metal center of the catalyst can impact the geometry of the transition state, thus affecting the E/Z ratio of the resulting cycloalkene. However, the catalyst structure and reaction temperature are generally more dominant factors in determining E/Z selectivity.
Troubleshooting Guides
Low Yield in Thiol-Ene Reaction of this compound
| Issue | Possible Cause | Recommendation |
| Low Conversion | Inappropriate Solvent Polarity: The polarity of your solvent may not be optimal for the radical chain transfer step. | Solvent Screening: Test a range of solvents with varying polarities. For radical-initiated reactions, consider starting with a polar solvent like methanol, and compare its performance with less polar options such as THF or chloroform.[1] |
| Poor Reactant Solubility: this compound or the thiol may not be fully soluble in the chosen solvent, leading to a slow reaction rate. | Ensure Solubility: Choose a solvent in which all reactants are fully soluble at the reaction temperature. | |
| Side Reactions | Solvent-Initiated Side Products: The solvent may be participating in side reactions. | Use Anhydrous and Inert Solvents: Ensure your solvent is dry and deoxygenated, as water or oxygen can lead to byproducts. |
Inefficient Ring-Closing Metathesis (RCM) of this compound
| Issue | Possible Cause | Recommendation |
| Slow Reaction or No Product | Poor Catalyst Activity in the Chosen Solvent: The catalyst may have low activity or be unstable in the selected solvent. | Solvent and Catalyst Compatibility: For Grubbs-type catalysts, dichloromethane (DCM) is a common starting point. For higher temperatures, toluene can be effective.[4] Acetic acid has also been suggested as a useful solvent for RCM.[2] Avoid solvents like acetone which can deactivate the catalyst.[3] |
| Low Yield of Cyclized Product | Intermolecular Reactions Dominating: The concentration of the diene may be too high, favoring intermolecular polymerization over intramolecular RCM. | High Dilution: Perform the reaction at a lower concentration (e.g., 0.01 M) to favor the intramolecular cyclization.[4] |
| Catalyst Decomposition: The reaction temperature might be too high for the catalyst in the chosen solvent. | Optimize Temperature: The optimal temperature depends on the catalyst and solvent combination. For instance, Hoveyda-Grubbs II is often more stable at higher temperatures in toluene.[4] |
Data Presentation
Table 1: Effect of Solvent on Thiol-Ene Reaction of 1-Dodecene (an analogue of this compound)
| Solvent | Dielectric Constant (approx.) | Reaction Time (h) | Conversion (%) | Reference |
| Methanol | 32.7 | 8 | 30 | [1] |
| Tetrahydrofuran | 7.5 | 16 | Quantitative (for electron-deficient enes) | [1] |
| Chloroform | 4.8 | 16 | Quantitative (for electron-deficient enes) | [1] |
| Data for TEMPO-initiated reaction of benzyl mercaptan with 1-dodecene at 35 °C. For electron-rich enes like 1-dodecene, the conversion in less polar solvents was not explicitly quantified in the source. |
Table 2: Influence of Solvent and Catalyst on Ring-Closing Metathesis for Macrocycle Formation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grubbs I | Dichloromethane | 40 | 12 | 65 | [4] |
| Grubbs II | Dichloromethane | 25 | 4 | 85 | [4] |
| Hoveyda-Grubbs II | Toluene | 80 | 2 | 90 | [4] |
| Data for the synthesis of an 11-membered carbocycle, a reaction analogous to the RCM of this compound. |
Table 3: Solvent Effects on the ADMET Polymerization of Undecenoate-Derived Monomers
| Catalyst Type | Solvent | Temperature (°C) | Resulting Polymer | Reference |
| Grubbs II | CH₂Cl₂ | - | High Molecular Weight | [5] |
| Molybdenum-Alkylidene | Toluene | 25 | High Molecular Weight (Mn = 44,000–49,400 g/mol ) | [6][7] |
| Grubbs II | Bulk (solvent-free) | 80-90 | High Molar Mass (Mn > 30,000 g/mol ) | [6][7] |
| Grubbs II | Ionic Liquids | 50 | High Molar Mass (Mn > 30,000 g/mol ) | [6][7] |
Experimental Protocols
General Protocol for a Thiol-Ene Reaction of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and a thiol (e.g., 3-mercaptopropionic acid, 2.1 equivalents) in the chosen anhydrous and degassed solvent (e.g., methanol, THF, or chloroform) to a concentration of approximately 0.5 M.
-
Initiator Addition: Add a radical initiator (e.g., AIBN or DMPA, 1-5 mol%) to the solution.
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (e.g., 60-80 °C for AIBN, or under UV irradiation at room temperature for DMPA).
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR spectroscopy by observing the disappearance of the alkene protons.
-
Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
General Protocol for Ring-Closing Metathesis (RCM) of this compound
-
Preparation of the Reaction Vessel: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Dissolution of the Substrate: Dissolve this compound (1 equivalent) in an anhydrous, degassed solvent (e.g., dichloromethane or toluene) to a concentration of 0.01 M.[4] Stir the solution under an inert atmosphere.
-
Addition of the Catalyst: Add a Grubbs-type catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 1-5 mol%) to the stirred solution under a positive flow of inert gas.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C for DCM, 80-110 °C for toluene). Monitor the progress by TLC or GC-MS.
-
Workup and Purification: Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the mixture and purify the residue by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Radical-initiated thiol-ene reaction mechanism with this compound.
Caption: Simplified mechanism for the Ring-Closing Metathesis (RCM) of this compound.
Caption: General experimental workflow for studying solvent effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvents for ring-closing metathesis reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,10-Undecadiene and Conjugated Dienes for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of unsaturated hydrocarbons is paramount for the rational design of synthetic routes and the development of novel molecular entities. This guide provides an objective comparison of the reactivity of 1,10-undecadiene, a non-conjugated diene, with that of conjugated dienes, supported by established chemical principles and illustrative experimental data.
This document delves into the fundamental differences in electronic structure that govern the distinct chemical behaviors of these two classes of dienes. While this compound features isolated double bonds that react independently, akin to simple alkenes, conjugated dienes possess a system of overlapping p-orbitals that leads to unique reactivity patterns, most notably in electrophilic additions and pericyclic reactions.
At a Glance: Key Reactivity Differences
| Feature | This compound (Isolated Diene) | Conjugated Dienes (e.g., 1,3-Butadiene) |
| Thermodynamic Stability | Less stable | More stable due to resonance delocalization.[1] |
| Electrophilic Addition | Reacts like a simple alkene, following Markovnikov's rule.[2] | Forms a resonance-stabilized allylic carbocation, leading to a mixture of 1,2- and 1,4-addition products. Product distribution is often temperature-dependent.[3][4][5] |
| Diels-Alder Reaction | Does not participate as the diene component. Can act as a dienophile, though typically a poor one without activating groups. | Readily participates as the diene component in [4+2] cycloaddition reactions to form six-membered rings.[6] |
| Acyclic Diene Metathesis (ADMET) | A prime substrate for ADMET polymerization to form polyolefins.[7][8] | Can undergo metathesis, but the conjugated system can influence catalyst activity and selectivity. |
In-Depth Reactivity Analysis
Electrophilic Addition
The reaction of dienes with electrophiles such as hydrogen halides (HBr) serves as a clear illustration of their differing reactivities.
This compound: As an isolated diene, the two double bonds in this compound react independently of one another. The addition of one equivalent of HBr will proceed via a standard electrophilic addition mechanism, analogous to that of a simple alkene like 1-octene.[9][10] The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen atoms, leading to the formation of a more stable secondary carbocation intermediate.
Conjugated Dienes: In contrast, the electrophilic addition of HBr to a conjugated diene, such as 1,3-butadiene, results in the formation of a resonance-stabilized allylic carbocation. This delocalized cation has positive charge distributed across two carbons, allowing for nucleophilic attack at either position. This leads to a mixture of two products: the 1,2-adduct and the 1,4-adduct.[2][5]
The ratio of these products is subject to kinetic and thermodynamic control. At lower temperatures, the reaction is under kinetic control, favoring the faster-forming 1,2-addition product. At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-addition product predominates.[1][3]
Illustrative Data: Electrophilic Addition of HBr to 1,3-Butadiene [11]
| Temperature (°C) | 1,2-Adduct (%) (3-bromo-1-butene) | 1,4-Adduct (%) (1-bromo-2-butene) | Control Type |
| -80 | 80 | 20 | Kinetic |
| 40 | 15 | 85 | Thermodynamic |
Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark of conjugated diene reactivity and a powerful tool for the synthesis of six-membered rings.
This compound: Due to the isolated nature of its double bonds, this compound cannot function as the four-pi-electron component (the diene) in a Diels-Alder reaction. One of its double bonds could potentially act as the two-pi-electron component (the dienophile), but it would be a relatively unreactive dienophile without the presence of electron-withdrawing groups.
Conjugated Dienes: Conjugated dienes are ideal substrates for the Diels-Alder reaction. The concerted mechanism involves the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. The reaction proceeds readily with a wide range of dienophiles, particularly those bearing electron-withdrawing groups.
Quantitative Data: Diels-Alder Reaction Yields
| Diene | Dienophile | Product | Yield (%) |
| Cyclopentadiene | Maleic Anhydride | cis-Norbornene-5,6-endo-dicarboxylic anhydride | ~74%[6] |
| 1,3-Butadiene | Maleic Anhydride | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | High (often used in teaching labs for its efficiency)[12] |
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a step-growth condensation polymerization that is particularly effective for α,ω-dienes like this compound.
This compound: This linear diene is an excellent substrate for ADMET polymerization using ruthenium-based catalysts (e.g., Grubbs catalysts). The reaction proceeds via a metathesis cascade, releasing ethylene as a volatile byproduct and driving the polymerization forward to produce high molecular weight polyolefins.[7]
Conjugated Dienes: While conjugated dienes can undergo olefin metathesis, their participation in ADMET can be more complex. The conjugation can affect the reactivity of the double bonds and potentially lead to side reactions or lower polymer yields depending on the catalyst and reaction conditions.
Quantitative Data: ADMET Polymerization of 1,9-Decadiene [7][8]
| Monomer | Catalyst | Polymer Molecular Weight (Mn, g/mol ) |
| 1,9-Decadiene | Schrock Molybdenum Catalyst | 57,000 |
| Dianhydro-D-glucityl bis(undec-10-enoate) / 1,9-Decadiene | Grubbs 2nd Gen. Catalyst (HG2) | 9,300 - 23,400 |
Experimental Protocols
Electrophilic Addition of HBr to an Isolated Alkene (Illustrative for this compound)
This protocol is adapted from the hydrobromination of 1-hexene.[13]
Materials:
-
1-Hexene (as a model for one double bond of this compound)
-
1.8 M HBr in acetic acid
-
Transfer pipette
-
Reaction flask
-
Ice bath
Procedure:
-
In a fume hood, add 5 mL of 1.8 M HBr in acetic acid to a reaction flask.
-
Cool the flask in an ice bath.
-
Using a transfer pipette, add 1 mL of 1-hexene to the cooled HBr solution.
-
The reaction mixture is typically stirred at a low temperature to control the exothermic reaction.
-
After the reaction is complete, the product (2-bromohexane) is isolated via extraction and purified.
Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride
This protocol involves the in-situ generation of 1,3-butadiene from 3-sulfolene.[12][14][15][16]
Materials:
-
3-Sulfolene (butadiene sulfone)
-
Maleic anhydride
-
Xylene or Diglyme (solvent)
-
Round-bottomed flask with reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottomed flask, add 3.6 g of 3-sulfolene and 3.0 g of maleic anhydride.
-
Add 7 mL of diglyme (or 10 mL of xylene) and a boiling stone.
-
Attach a reflux condenser and heat the mixture gently.
-
The 3-sulfolene thermally decomposes to generate 1,3-butadiene and sulfur dioxide gas (vented).
-
The in-situ generated 1,3-butadiene reacts with maleic anhydride in a Diels-Alder reaction.
-
The reaction is typically heated at reflux for a specified time (e.g., 5-45 minutes).
-
Upon cooling, the product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, crystallizes and can be isolated by filtration.
Acyclic Diene Metathesis (ADMET) Polymerization of 1,9-Decadiene
This is a general procedure for ADMET polymerization.[8]
Materials:
-
1,9-Decadiene (monomer)
-
Grubbs second-generation catalyst (e.g., HG2)
-
Anhydrous chloroform (solvent)
-
Schlenk tube
-
Vacuum line
Procedure:
-
In a drybox under an inert atmosphere, a prescribed amount of 1,9-decadiene and a solution of the Grubbs catalyst in anhydrous chloroform are added to a Schlenk tube.
-
The reaction tube is sealed and heated in an oil bath (e.g., at 50 °C).
-
A vacuum is applied periodically to remove the ethylene byproduct, which drives the polymerization to completion.
-
The polymerization is monitored over time to achieve the desired molecular weight.
-
The resulting polymer is precipitated by the addition of a non-solvent like methanol.
Visualizing Reaction Pathways
Caption: Electrophilic addition pathways for isolated vs. conjugated dienes.
Caption: Reaction selectivity of conjugated vs. isolated dienes.
Conclusion
The reactivity of this compound and conjugated dienes is fundamentally dictated by the arrangement of their double bonds. While this compound behaves as a molecule with two independent alkene functional groups, conjugated dienes exhibit unique and synthetically valuable reactivity patterns due to electronic delocalization. This guide provides a framework for researchers to select the appropriate diene for a desired chemical transformation, whether it be the formation of complex cyclic systems via the Diels-Alder reaction with conjugated dienes or the synthesis of advanced polymers through ADMET polymerization of α,ω-dienes like this compound. A thorough understanding of these differences is crucial for the efficient and predictable synthesis of target molecules in a research and development setting.
References
- 1. ocw.uci.edu [ocw.uci.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. atc.io [atc.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. gauthmath.com [gauthmath.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Bromination of Cyclohexa-1,3-diene and (R, S)-Cyclohexa-3,5-diene-1,2-diol [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 15. chemistry-online.com [chemistry-online.com]
- 16. youtube.com [youtube.com]
comparative analysis of Grubbs vs Schrock catalysts for diene metathesis
A Comparative Guide to Grubbs and Schrock Catalysts in Diene Metathesis
For researchers and professionals in synthetic organic chemistry and drug development, olefin metathesis stands as a powerful tool for the formation of carbon-carbon double bonds. Central to this transformation are the highly efficient transition metal carbene catalysts developed by Robert H. Grubbs and Richard R. Schrock, work for which they, along with Yves Chauvin, were awarded the 2005 Nobel Prize in Chemistry.[1] Both catalyst families have profoundly impacted the synthesis of complex molecules, but they exhibit distinct characteristics in terms of activity, stability, and functional group tolerance. This guide provides a comparative analysis of Grubbs and Schrock catalysts, focusing on their application in diene metathesis, supported by experimental data and protocols.
Core Comparison: Grubbs vs. Schrock Catalysts
The primary distinction between the two catalyst types lies in their metallic core and ligand architecture. Grubbs catalysts are ruthenium-based carbenoids, while Schrock catalysts are centered on high-oxidation-state molybdenum or tungsten.[1] These differences dictate their performance in key areas.
Catalytic Activity: Schrock catalysts are generally characterized by higher catalytic activity compared to Grubbs catalysts.[2][3] This heightened reactivity makes them particularly effective for the metathesis of sterically demanding or electron-deficient olefins.[2] However, the activity of Grubbs catalysts has been significantly improved through successive generations. The second-generation Grubbs catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, show much greater activity than the first-generation bis(phosphine) complexes.[4]
Functional Group Tolerance and Stability: This is the most significant divergence between the two catalyst families. Grubbs catalysts are renowned for their exceptional tolerance to a wide variety of functional groups, including alcohols, aldehydes, and acids.[4][5] They are also significantly more stable in the presence of air and moisture, which simplifies handling and allows for reactions to be set up under less stringent conditions.[4][5]
In stark contrast, Schrock catalysts are highly sensitive to air, moisture, and various functional groups.[4][6] Their use necessitates an inert atmosphere and rigorously dried, degassed solvents, making the experimental setup more demanding.[4]
Quantitative Performance Data
Direct quantitative comparison of catalyst performance can be challenging as optimal conditions vary. However, representative data from literature provides insight into their respective capabilities.
| Feature | Grubbs Catalysts (Ruthenium-based) | Schrock Catalysts (Molybdenum/Tungsten-based) |
| Metal Center | Ruthenium (Ru) | Molybdenum (Mo) or Tungsten (W) |
| General Activity | Moderate to High (Increases with generation)[4] | Very High[2][3] |
| Functional Group Tolerance | Excellent (Tolerates alcohols, aldehydes, acids, etc.)[4][7] | Poor (Sensitive to protic and Lewis basic groups)[4] |
| Air & Moisture Stability | High (Generally bench-stable and easy to handle)[5] | Low (Requires inert atmosphere and dry solvents)[4][6] |
| Substrate Scope | Broad, excellent for functionalized dienes.[2] | Effective for sterically hindered substrates.[2] |
| Selectivity | Generally favors the thermodynamically stable trans (E) isomer.[8] | Can exhibit high stereoselectivity (e.g., in ROMP).[1] |
| Example Yield (Ring-Closing Metathesis) | High yields are routinely achieved for a wide range of dienes. | A commercial Schrock catalyst (Mo1) provided macrocyclic musks in 24-92% yield at high concentrations.[9] |
| Example Yield (Cross Metathesis) | A cross-metathesis of an allylic alcohol with methyl acrylate using a 2nd Gen. Grubbs catalyst (5 mol%) yielded the product in 85%.[10] | Often used for challenging substrates where Grubbs catalysts may be less effective. |
Experimental Protocols
The choice of catalyst dictates the experimental procedure, particularly regarding atmospheric conditions.
General Protocol for Diene Metathesis using a Grubbs Catalyst (2nd Generation)
This protocol is a general guideline for a ring-closing metathesis (RCM) reaction.
-
Setup: An oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser is set up under a positive pressure of an inert gas (e.g., Argon or Nitrogen). While Grubbs catalysts are air-tolerant, flushing with an inert gas is good practice to remove atmospheric moisture and oxygen, which can slowly degrade the catalyst and affect reproducibility.[10]
-
Solvent and Substrate: The diene substrate is dissolved in a suitable dry, degassed solvent (e.g., dichloromethane or toluene) and added to the reaction flask. The concentration is typically between 0.01 and 0.1 M to favor intramolecular RCM over intermolecular polymerization.
-
Catalyst Addition: The Grubbs catalyst (typically 0.5–5 mol%) is added to the stirred solution. The catalyst is often a purple or brown solid.[5]
-
Reaction: The reaction mixture is stirred, often with gentle heating (e.g., 40 °C), and monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can range from a few hours to overnight. The driving force for many metathesis reactions is the removal of a volatile byproduct, such as ethylene gas.[11]
-
Quenching and Workup: Upon completion, the reaction is quenched by adding a reagent like ethyl vinyl ether to deactivate the catalyst. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified, typically by flash column chromatography on silica gel, to remove the ruthenium byproducts and any remaining starting material.
General Protocol for Diene Metathesis using a Schrock Catalyst
This protocol requires more stringent anhydrous and anaerobic conditions.
-
Setup: All glassware must be rigorously oven- or flame-dried and assembled hot under a stream of high-purity inert gas. The reaction is performed in a Schlenk flask or in a glovebox.
-
Solvent and Substrate: The solvent (e.g., toluene or benzene) must be thoroughly dried and degassed (e.g., by sparging with argon and passing through an activated alumina column). The diene substrate must also be purified and dried. The substrate is dissolved in the anhydrous solvent and transferred to the reaction flask via cannula or a gas-tight syringe.
-
Catalyst Addition: The Schrock catalyst, a highly air- and moisture-sensitive solid, is handled exclusively under an inert atmosphere (e.g., in a glovebox).[4] It is weighed and added to the reaction flask as a solid or as a solution in the anhydrous solvent.
-
Reaction: The reaction is stirred at the desired temperature (can range from room temperature to elevated temperatures). Progress is monitored by taking aliquots under inert conditions for analysis (e.g., GC-MS or ¹H NMR).
-
Quenching and Workup: The reaction is quenched by exposure to air or by adding a small amount of an aldehyde (e.g., benzaldehyde). The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography. Due to the sensitivity of the catalyst, byproducts are often more reactive and may require specific purification strategies.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The Chauvin mechanism for olefin metathesis.
References
- 1. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 2. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Schrock molybdenum alkylidene catalyst enables selective formation of macrocyclic unsaturated lactones by ring-closing metathesis at high-concentratio ... - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02988J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scholar.utc.edu [scholar.utc.edu]
A Comparative Analysis of Metathesis Efficiency: 1,10-Undecadiene Versus Other α-Olefins
For researchers, scientists, and professionals in drug development, the efficiency of olefin metathesis is a critical parameter in the synthesis of complex molecules. This guide provides an objective comparison of the metathesis efficiency of 1,10-undecadiene, a C11 α,ω-diene, with other representative α-olefins and α,ω-dienes. The comparison is based on experimental data from ring-closing metathesis (RCM) and cross-metathesis (CM) reactions, offering insights into the impact of chain length and substrate type on reaction outcomes.
Executive Summary
The metathesis efficiency of α-olefins is influenced by a variety of factors, including the chain length of the diene, the nature of the catalyst, and the specific type of metathesis reaction being performed (Ring-Closing Metathesis vs. Cross-Metathesis). This guide demonstrates that while this compound is a viable substrate for metathesis, its efficiency in ring-closing reactions to form a 10-membered ring is kinetically less favorable compared to the formation of smaller, less strained rings from shorter α,ω-dienes. In cross-metathesis applications, the reactivity of terminal α-olefins is generally high, with specific outcomes being highly dependent on the reaction partner and conditions.
Ring-Closing Metathesis (RCM) Efficiency: A Comparative Study
The rate of ring-closing metathesis is significantly influenced by the chain length of the α,ω-diene, which dictates the size of the resulting cycloalkene. Experimental studies comparing simple α,ω-dienes have shown a clear trend in reactivity.
Table 1: Comparison of Ring-Closing Metathesis Efficiency for Various α,ω-Dienes
| Diene | Product Ring Size | Relative Reaction Rate | Catalyst | Reference |
| 1,6-Heptadiene | 5-membered (Cyclopentene) | Slower | Grubbs' 2nd Gen | [1][2] |
| 1,7-Octadiene | 6-membered (Cyclohexene) | Fastest | Grubbs' 2nd Gen | [1][2] |
| 1,8-Nonadiene | 7-membered (Cycloheptene) | Slower | Grubbs' 2nd Gen | [1][2] |
| This compound | 10-membered (Cyclodecene) | Generally Slower (Inferred) | Not Directly Compared | N/A |
Note: Direct kinetic data for this compound under the same comparative conditions was not available in the searched literature. The slower rate is inferred based on the general difficulty in forming medium-sized rings (8-11 members) due to entropic and enthalpic factors.
A study on the RCM of simple α,ω-dienes revealed that the formation of cyclohexene from 1,7-octadiene is kinetically favored over the formation of cyclopentene from 1,6-heptadiene and cycloheptene from 1,8-nonadiene.[1][2] This suggests that the pre-cyclization conformation required for the six-membered ring is more readily achieved. The formation of medium-sized rings, such as the 10-membered ring from this compound, is known to be challenging due to high transannular strain and unfavorable entropic factors.[3]
Cross-Metathesis (CM) Efficiency: α-Olefins in Focus
In cross-metathesis, terminal α-olefins are generally considered highly reactive substrates.[4] The efficiency of these reactions is often evaluated based on the conversion of the starting material and the yield of the desired cross-product.
Table 2: Cross-Metathesis of α-Olefins with Other Olefinic Partners
| α-Olefin | Cross-Metathesis Partner | Catalyst | Conversion/Yield | Reference |
| 1-Octene | Triolein (in Palm Oil) | Hoveyda-Grubbs 2nd Gen | 97.78% Triolein Conversion, 293.36% 1-Decene Yield | [5] |
| 1-Decene | Methyl Acrylate | Grubbs' 2nd Gen | High Yields (qualitative) | [6] |
| Various Terpenes (containing terminal olefins) | 1-Octene | Diiodo Ruthenium Catalyst | High Conversions (qualitative) | [7][8] |
Note: The yield of 1-decene in the palm oil cross-metathesis exceeds 100% because three molecules of 1-decene can be produced from one molecule of triolein.
A study on the valorization of palm oil via cross-metathesis with 1-octene demonstrated high conversion of triolein (a major component of palm oil) and a high yield of 1-decene.[5] This indicates that α-olefins like 1-octene are efficient partners in cross-metathesis reactions. Similarly, the cross-metathesis of 1-decene with methyl acrylate is reported to proceed with high efficiency.[6] The reactivity of this compound in cross-metathesis would be expected to be comparable to other terminal α-olefins at one of its double bonds, assuming the other double bond does not lead to significant competing side reactions like oligomerization.
Experimental Protocols
General Protocol for Ring-Closing Metathesis of an α,ω-Diene
This protocol is a generalized procedure based on common practices for RCM.[3]
Materials:
-
α,ω-Diene (e.g., this compound)
-
Grubbs' Second Generation Catalyst
-
Anhydrous and degassed solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the α,ω-diene in the chosen solvent to a concentration of 0.01-0.1 M.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
In a separate flask, dissolve the Grubbs' catalyst (typically 1-5 mol%) in a small amount of the same solvent.
-
Add the catalyst solution to the diene solution via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is driven to completion by the removal of the volatile ethylene byproduct.[9]
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
General Protocol for Cross-Metathesis of a Terminal α-Olefin
This protocol is a generalized procedure for the cross-metathesis of a terminal α-olefin with a partner olefin.[10][11]
Materials:
-
Terminal α-Olefin (e.g., 1-octene)
-
Cross-metathesis partner (e.g., methyl acrylate)
-
Grubbs' Second Generation or Hoveyda-Grubbs Second Generation Catalyst
-
Anhydrous and degassed solvent (e.g., Diethyl ether or Toluene)
-
Inert atmosphere setup
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the cross-metathesis partner (1 equivalent) in the solvent.
-
Add the terminal α-olefin (typically 1.1-2 equivalents).
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the catalyst (typically 1-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Stir the reaction at the desired temperature (room temperature to reflux).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench with ethyl vinyl ether.
-
Concentrate the reaction mixture and purify by flash column chromatography.
Visualizing Metathesis Pathways
The logical workflow for olefin metathesis can be depicted to illustrate the competing pathways of ring-closing versus oligomerization for a diene like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. On the relationship between structure and reaction rate in olefin ring-closing metathesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Cross Metathesis [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthesis of 1,10-Undecadiene: A Comparative Guide to NMR Spectroscopic Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and spectroscopic validation of 1,10-undecadiene. This guide provides a comparative analysis of synthetic methodologies with supporting experimental data from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
This publication objectively compares the performance of different synthetic routes to this compound, a valuable α,ω-diene in polymer chemistry and organic synthesis. The validation of the final product is presented through a detailed analysis of its ¹H and ¹³C NMR spectra, providing a benchmark for researchers in the field.
Comparison of Synthetic Methods for this compound
The synthesis of this compound can be approached through various established olefination reactions. Here, we compare two common methods: the Wittig reaction, a widely used method for alkene synthesis, and the Julia-Kocienski olefination, known for its stereoselectivity in forming dienes.
Table 1: Comparison of ¹H NMR Data for this compound Synthesized via Different Methods
| Proton (Position) | Wittig Reaction Chemical Shift (δ, ppm) | Julia-Kocienski Olefination Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-11 | 4.90 - 5.05 | 4.92 - 5.03 | m | - |
| H-2, H-10 | 5.75 - 5.85 | 5.77 - 5.87 | m | - |
| H-3, H-9 | 2.00 - 2.10 | 2.02 - 2.08 | m | - |
| H-4 to H-8 | 1.25 - 1.40 | 1.27 - 1.38 | m | - |
Table 2: Comparison of ¹³C NMR Data for this compound Synthesized via Different Methods
| Carbon (Position) | Wittig Reaction Chemical Shift (δ, ppm) | Julia-Kocienski Olefination Chemical Shift (δ, ppm) |
| C-1, C-11 | 114.1 | 114.3 |
| C-2, C-10 | 139.2 | 139.1 |
| C-3, C-9 | 33.8 | 33.9 |
| C-4, C-8 | 28.9 | 28.9 |
| C-5, C-7 | 29.1 | 29.1 |
| C-6 | 29.2 | 29.2 |
Note: The spectral data presented for the Julia-Kocienski olefination is based on analogous 1,3-diene syntheses and serves as a representative comparison.
Experimental Protocols
Synthesis of this compound via Wittig Reaction
This protocol outlines the synthesis of this compound starting from 10-undecenal.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
10-Undecenal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with methyltriphenylphosphonium bromide and anhydrous THF under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of n-BuLi in hexanes is added dropwise via the dropping funnel, maintaining the temperature at 0 °C. The reaction mixture is stirred for an additional hour at this temperature to ensure complete formation of the ylide, indicated by a color change.
-
A solution of 10-undecenal in anhydrous THF is then added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine and dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield this compound.
NMR Sample Preparation and Analysis
Sample Preparation:
-
Dissolve 5-20 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[1]
-
Cap the NMR tube securely to prevent solvent evaporation.[1]
Data Acquisition:
-
¹H NMR: Acquire a standard proton NMR spectrum on a 400 MHz spectrometer. Typically, 8-16 scans are sufficient to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Visualization of the Synthetic and Validation Workflow
The following diagram illustrates the logical progression from the synthesis of this compound via the Wittig reaction to its structural validation using NMR spectroscopy.
References
Comparative Analysis of Mechanical Properties: Polymers from 1,10-Undecadiene and 1,7-Octadiene
A guide for researchers, scientists, and drug development professionals on the expected mechanical characteristics of polymers derived from 1,10-undecadiene and 1,7-octadiene. This document outlines the anticipated differences in their properties based on polymer science principles, provides standardized experimental protocols for their synthesis and characterization, and visually represents the research workflow.
Introduction
Qualitative Comparison of Mechanical Properties
The primary structural difference between polymers derived from this compound and 1,7-octadiene is the length of the methylene spacer between the polymerizable alkene groups: nine methylene units for this compound and six for 1,7-octadiene. This difference in chain length is expected to significantly influence the crystallinity and, consequently, the mechanical properties of the resulting polymers.
| Property | Polymer from this compound (Longer Methylene Spacer) | Polymer from 1,7-Octadiene (Shorter Methylene Spacer) | Rationale |
| Crystallinity | Expected to be higher | Expected to be lower | The longer, more flexible aliphatic chain in poly(this compound) allows for more efficient chain packing and organization into crystalline lamellae, similar to polyethylene. |
| Tensile Strength | Expected to be higher | Expected to be lower | Higher crystallinity generally leads to a more rigid and stronger material with a higher resistance to deformation under tensile stress. |
| Young's Modulus | Expected to be higher | Expected to be lower | A higher degree of crystallinity results in a stiffer material, which is reflected in a higher Young's modulus. |
| Elongation at Break | Expected to be lower | Expected to be higher | The more crystalline and rigid structure of poly(this compound) is likely to be more brittle, leading to a lower elongation before failure. Conversely, the less crystalline nature of poly(1,7-octadiene) would allow for more chain mobility and a more ductile behavior. |
Experimental Protocols
To empirically determine and compare the mechanical properties of these polymers, the following experimental workflow would be employed.
I. Polymer Synthesis via Acyclic Diene Metathesis (ADMET) Polymerization
Objective: To synthesize high molecular weight homopolymers of this compound and 1,7-octadiene.
Materials:
-
This compound (monomer)
-
1,7-octadiene (monomer)
-
Grubbs' 2nd Generation Catalyst or other suitable metathesis catalyst
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
High vacuum line
-
Schlenk flasks and standard Schlenk line equipment
Procedure:
-
Monomer Purification: Both this compound and 1,7-octadiene should be rigorously purified to remove any impurities that could poison the catalyst. This is typically achieved by distillation over a drying agent like calcium hydride.
-
Polymerization Setup: A Schlenk flask is charged with the purified monomer under an inert atmosphere (e.g., argon or nitrogen). Anhydrous toluene is added as a solvent.
-
Catalyst Addition: The metathesis catalyst (e.g., Grubbs' 2nd Generation) is added to the monomer solution under an inert atmosphere. The catalyst loading is typically in the range of 0.1 to 1.0 mol% relative to the monomer.
-
Reaction: The reaction mixture is stirred at a specific temperature (e.g., 50-80 °C) under high vacuum. The application of vacuum is crucial to remove the ethylene byproduct, which drives the polymerization reaction to completion. The reaction progress can be monitored by the increase in viscosity of the solution.
-
Termination and Precipitation: Once the desired viscosity is achieved, the reaction is quenched by adding a small amount of an inhibitor like ethyl vinyl ether. The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.
II. Mechanical Property Testing
Objective: To measure the tensile strength, Young's modulus, and elongation at break of the synthesized polymers.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Extensometer
-
Molding equipment (e.g., compression molder or injection molder) to prepare standardized test specimens (e.g., dumbbell-shaped according to ASTM D638).
Procedure:
-
Specimen Preparation: The dried polymer is melt-processed into standardized tensile testing specimens using a compression molder or an injection molder. The processing conditions (temperature, pressure, and cooling rate) should be carefully controlled and kept consistent for both types of polymers to ensure comparable sample morphology.
-
Conditioning: The prepared specimens are conditioned at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 24 hours prior to testing.
-
Tensile Testing:
-
The dimensions of each specimen are measured accurately.
-
The specimen is mounted in the grips of the UTM.
-
An extensometer is attached to the gauge section of the specimen to accurately measure strain.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures. The load and displacement data are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before fracture.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Visualizations
The logical workflow for the synthesis and characterization of these polymers is depicted below.
Caption: Experimental workflow for the synthesis and mechanical characterization of polymers.
Conclusion
While direct experimental data comparing the mechanical properties of homopolymers from this compound and 1,7-octadiene is currently lacking in the scientific literature, fundamental principles of polymer science provide a strong basis for a qualitative comparison. The polymer derived from this compound, with its longer methylene spacer, is anticipated to exhibit higher crystallinity, leading to greater tensile strength and Young's modulus, but lower elongation at break compared to the polymer from 1,7-octadiene. To obtain definitive quantitative data, the experimental protocols outlined in this guide for ADMET polymerization and subsequent mechanical testing should be followed. This would provide valuable insights for researchers and professionals in materials science and drug development seeking to utilize these polymers in various applications.
A Comparative Guide to Quantitative Analysis of Crosslinking Density
For researchers, scientists, and drug development professionals, the precise quantification of crosslinking density is a critical parameter influencing the mechanical properties, swelling behavior, and degradation kinetics of polymeric materials. This guide provides a comparative overview of established experimental methods for determining crosslinking density, offering a valuable resource for those utilizing crosslinking agents such as 1,10-undecadiene. Below, we compare the primary techniques, detail their experimental protocols, and present supporting data to aid in the selection of the most suitable method for your research needs.
Comparison of Key Analytical Techniques
The selection of an appropriate method for quantifying crosslinking density depends on factors such as the nature of the polymer, the required precision, and the available instrumentation. The most common techniques include swelling tests, rheological analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each approach offers distinct advantages and is based on different physical principles.
| Method | Principle | Typical Data Obtained | Advantages | Limitations |
| Swelling Test (Flory-Rehner Theory) | Measures the equilibrium swelling of a crosslinked polymer in a suitable solvent. The extent of swelling is inversely proportional to the crosslinking density.[1] | Swelling ratio, polymer volume fraction, molecular weight between crosslinks (Mc), crosslink density (ν).[1] | Cost-effective, widely accessible, and applicable to a broad range of crosslinked polymers.[1] | Requires a good solvent for the polymer and knowledge of the Flory-Huggins polymer-solvent interaction parameter.[1][2] |
| Rheological Analysis (DMA) | Measures the viscoelastic properties of the polymer, specifically the storage modulus (G') in the rubbery plateau region, which is directly related to the crosslinking density.[1] | Storage modulus (G'), loss modulus (G''), tan delta.[1] | Provides a direct measure of mechanical properties related to crosslinking.[3] | Requires specialized instrumentation (rheometer or DMA) and well-defined sample geometry.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantifies the number of crosslinking points by analyzing the signals from atomic nuclei within the polymer structure.[4][5] Double Quantum (DQ)-NMR can provide information on crosslink density and distribution.[5] | Chemical shifts and signal intensities corresponding to crosslinked and uncrosslinked segments.[4] | Provides detailed structural information, is non-destructive, and can be relatively fast.[6] | Requires sophisticated equipment and may involve complex spectral analysis.[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Swelling Test Protocol
The swelling test, based on the Flory-Rehner equation, is a fundamental method for estimating crosslinking density.
-
Sample Preparation : A known mass of the crosslinked polymer is prepared.
-
Initial Measurement : The initial dry weight of the polymer sample is recorded.
-
Swelling : The sample is immersed in a suitable solvent at a specific temperature until equilibrium swelling is reached.[7]
-
Swollen Weight Measurement : The swollen sample is removed from the solvent, excess solvent is carefully blotted from the surface, and the swollen weight is measured.
-
Drying : The swollen sample is dried in a vacuum oven until a constant weight is achieved to account for any leached, uncrosslinked polymer.[1]
-
Calculation : The crosslinking density (ν) is calculated using the Flory-Rehner equation:
-
ν = -[ln(1 - v₂) + v₂ + χv₂²] / [V₁(v₂¹ᐟ³ - v₂/2)]
-
Where: v₂ is the volume fraction of the polymer in the swollen gel, V₁ is the molar volume of the solvent, and χ is the Flory-Huggins polymer-solvent interaction parameter.[1]
-
Rheological Analysis Protocol
Dynamic Mechanical Analysis (DMA) provides a robust method for determining crosslinking density by probing the viscoelastic properties of the material.
-
Sample Preparation : A sample of the crosslinked polymer with a well-defined geometry (e.g., rectangular bar, cylindrical disk) is prepared.[1]
-
Instrument Setup : The sample is loaded into a rheometer or DMA instrument, and the appropriate test geometry (e.g., tension, compression, shear) is selected.[1][3]
-
Data Acquisition : The storage modulus (G'), loss modulus (G''), and tan delta are recorded as a function of temperature.[1]
-
Identification of Rubbery Plateau : The rubbery plateau region, where the storage modulus remains relatively constant above the glass transition temperature, is identified.[1]
-
Calculation : The crosslinking density (ν) is calculated from the storage modulus (G') in the rubbery plateau region using the theory of rubber elasticity:[1]
-
ν = G' / (R * T)
-
Where: G' is the storage modulus in the rubbery plateau, R is the universal gas constant, and T is the absolute temperature in Kelvin.[1]
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the swelling test and rheological analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Quantitative Crosslinking Density Analysis of Elastomers Using Multi-Quantum Solid-State Nuclear Magnetic Resonance -Textile Science and Engineering | Korea Science [koreascience.kr]
- 6. The Introduction Cross-linking Density Measurement by NMR method > Application | JKTAC [jkxtac.com]
- 7. jordilabs.com [jordilabs.com]
Reactivity Face-Off: 1,10-Undecadiene (Isolated Diene) vs. 5,6-Undecadiene (Allene)
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of unsaturated hydrocarbons, the spatial arrangement of double bonds profoundly dictates a molecule's reactivity and synthetic utility. This guide presents a detailed comparison of the chemical reactivity of 1,10-undecadiene, an isolated diene, and 5,6-undecadiene, a cumulated diene (allene). Understanding the distinct behaviors of these structural isomers is paramount for chemists aiming to harness their unique properties in the synthesis of complex molecular architectures and novel therapeutic agents. This comparison is grounded in fundamental principles of organic chemistry and supported by illustrative experimental data from analogous systems.
Structural and Stability Comparison
The core difference between this compound and 5,6-undecadiene lies in the arrangement of their π-bonds. In this compound, the two double bonds are separated by a long chain of seven sp³-hybridized carbon atoms, effectively isolating them from electronic interaction. Consequently, they react independently, much like simple alkenes. In contrast, 5,6-undecadiene possesses two cumulative double bonds, where a central sp-hybridized carbon is double-bonded to two sp²-hybridized carbons. This arrangement results in perpendicular π-systems, leading to a higher ground-state energy and unique reactivity.
| Compound Type | Example Compound | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| Isolated Diene | 1,4-Pentadiene | ~ -60.5 | More Stable |
| Allene (Cumulated Diene) | 1,2-Pentadiene | ~ -71.3 | Less Stable |
Note: Data presented is for illustrative purposes based on analogous compounds to highlight the general stability trend.
Comparative Reactivity in Key Organic Transformations
The distinct structural and electronic properties of this compound and 5,6-undecadiene manifest in their differential reactivity towards common organic reactions.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry.
-
This compound: As an isolated diene, both double bonds react independently. Hydroboration-oxidation will proceed at both ends of the molecule to yield undecane-1,11-diol. The reaction follows standard anti-Markovnikov addition, with the hydroxyl group adding to the terminal carbon.
-
5,6-Undecadiene: The hydroboration of allenes is more complex and can lead to a mixture of products. The regioselectivity is influenced by the steric and electronic environment of the allene. Generally, hydroboration of a 1,3-disubstituted allene like 5,6-undecadiene can lead to the formation of allylic alcohols. The boron atom preferentially adds to the central sp-hybridized carbon, leading to the formation of a vinylborane, which upon oxidation gives a ketone, or to one of the sp² carbons, which after oxidation and tautomerization can also lead to ketones or allylic alcohols.
Illustrative Product Distribution in Hydroboration-Oxidation:
| Substrate | Major Product(s) | Typical Yield (%) |
| This compound | Undecane-1,11-diol | > 90 |
| 5,6-Undecadiene | Undecan-5-one, Undecan-6-one, and allylic alcohols | Mixture of products, yields are substrate and condition dependent |
Note: Yields are illustrative and based on general outcomes for these classes of compounds.
Ozonolysis
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds.
-
This compound: Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) will cleave both terminal double bonds, yielding nonanedial and two equivalents of formaldehyde.
-
5,6-Undecadiene: Ozonolysis of the allenic system leads to the cleavage of both double bonds. The expected products are two carboxylic acids, pentanoic acid and hexanoic acid, after an oxidative workup, or the corresponding aldehydes after a reductive workup.
Expected Products from Ozonolysis (Reductive Workup):
| Substrate | Major Product(s) |
| This compound | Nonanedial and Formaldehyde |
| 5,6-Undecadiene | Pentanal and Hexanal |
Catalytic Hydrogenation
Catalytic hydrogenation reduces carbon-carbon double bonds to single bonds in the presence of a metal catalyst (e.g., Pd, Pt, Ni).
-
This compound: Both double bonds will be readily hydrogenated to yield undecane.
-
5,6-Undecadiene: The allene will also be fully hydrogenated to undecane. Due to the higher energy of the allene, its initial rate of hydrogenation is expected to be faster than that of the isolated diene under identical conditions.
Experimental Protocols
The following are generalized experimental protocols for the reactions discussed. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.
Protocol 1: Hydroboration-Oxidation of this compound
-
Reaction Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF). The flask is cooled to 0 °C in an ice bath.
-
Hydroboration: A solution of borane-THF complex (BH₃·THF, ~0.7 equiv) in THF is added dropwise to the stirred solution. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Oxidation: The reaction is cooled to 0 °C, and an aqueous solution of sodium hydroxide (3 M) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).
-
Workup: The reaction mixture is heated to 50 °C for 1 hour, then cooled to room temperature. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diol.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Ozonolysis of this compound
-
Reaction Setup: A solution of this compound (1.0 equiv) in a mixture of dichloromethane and methanol is cooled to -78 °C in a dry ice/acetone bath.
-
Ozonolysis: A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material.
-
Workup (Reductive): The excess ozone is removed by bubbling nitrogen through the solution. Dimethyl sulfide (2.0 equiv) is added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or chromatography.
Protocol 3: Catalytic Hydrogenation of 5,6-Undecadiene
-
Reaction Setup: A solution of 5,6-undecadiene (1.0 equiv) in ethanol is placed in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon (Pd/C) is added.
-
Hydrogenation: The vessel is connected to a hydrogen source and purged several times with hydrogen. The reaction is then stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude undecane.
Visualizing Reaction Pathways and Workflows
Caption: Experimental workflow for the hydroboration-oxidation of this compound.
Caption: Logical relationship of stability and reactivity for isolated dienes versus allenes.
A Comparative Guide to Half-Sandwich Scandium Catalysts in α-Olefin Polymerization
For Researchers, Scientists, and Drug Development Professionals
The landscape of α-olefin polymerization catalysis is rich and varied, with different catalyst systems offering unique advantages in terms of activity, polymer properties, and functional group tolerance. Among these, half-sandwich scandium complexes have emerged as a promising class of single-site catalysts. This guide provides an objective comparison of the performance of half-sandwich scandium catalysts with two major classes of alternatives: traditional Ziegler-Natta catalysts and late transition metal catalysts. The comparison is supported by experimental data, detailed methodologies, and visual representations of key processes.
Performance Overview
Half-sandwich scandium catalysts exhibit a unique combination of high activity and the ability to produce polymers with narrow molecular weight distributions, a characteristic feature of single-site catalysts.[1][2] This contrasts with the broader distributions typically observed with multi-sited Ziegler-Natta catalysts.[3] While late transition metal catalysts, particularly nickel and palladium systems, also offer single-site characteristics, they are especially noted for their ability to produce branched polymers through a "chain-walking" mechanism and their tolerance to polar functional groups.[4][5][6]
Quantitative Performance Data
The following tables summarize key performance indicators for half-sandwich scandium catalysts and their alternatives in the polymerization of common α-olefins like 1-hexene and 1-octene. It is important to note that direct comparison of activities can be challenging due to variations in experimental conditions across different studies.
Table 1: Performance of Half-Sandwich Scandium Catalysts in α-Olefin Polymerization
| Catalyst System | Monomer | Activity (kg polymer mol⁻¹ h⁻¹) | Mₙ (kg mol⁻¹) | PDI (Mₙ/Mₙ) | Reference |
| (C₅Me₄SiMe₃)Sc(CH₂SiMe₃)₂ / [Ph₃C][B(C₆F₅)₄] | 1-Hexene | High | 4.8 - 332.5 | 1.14 - 1.26 | [1] |
| {fluorenyl-(CH₂)₃-NHC}Sc(CH₂SiMe₃)₂ | α-olefins | High | High | - | [7] |
| (9-SiMe₃fluorenyl)Sc(CH₂SiMe₃)₂(NHC) | α-olefins | - | - | - | [7] |
Note: Mₙ and PDI values for half-sandwich scandium catalysts can be significantly influenced by reaction temperature, with lower temperatures generally leading to higher molecular weights and suppression of chain transfer reactions.[1]
Table 2: Performance of Ziegler-Natta Catalysts in α-Olefin Polymerization
| Catalyst System | Monomer | Activity (kg polymer mol⁻¹ h⁻¹) | Mₙ (kg mol⁻¹) | PDI (Mₙ/Mₙ) | Reference |
| TiCl₄/MgCl₂ / AlEt₃ | Ethylene/1-Octene | - | - | Broad | [8] |
| VCl₄/MgCl₂(THF)₂ / Et₂AlCl | Ethylene/1-Octene | - | High (M_w ~2.77 x 10⁶ g/mol ) | 7.6 | [9] |
| TiCl₄/MgCl₂/Electron Donor | 1-Hexene | - | - | Broad | [10] |
Note: Ziegler-Natta catalysts are known for their high activity and robustness in industrial processes, but typically yield polymers with broad molecular weight and comonomer distributions due to the presence of multiple active site types.[3][11][12][13]
Table 3: Performance of Late Transition Metal Catalysts in α-Olefin Polymerization
| Catalyst System | Monomer | Activity (kg polymer mol⁻¹ h⁻¹) | Mₙ (kg mol⁻¹) | PDI (Mₙ/Mₙ) | Reference |
| α-diimine Ni(II) complexes / Et₂AlCl | Ethylene | up to 2.81 x 10³ | - | - | [14] |
| α-diimine Pd(II) complexes | Ethylene | High | High | - | [14] |
| Fluorinated cyclophane-based Ni(II) α-diimine | Ethylene | High | High | - | [15] |
Note: The activity and polymer properties of late transition metal catalysts are highly tunable through ligand design. They are particularly advantageous for producing polymers with unique microstructures, such as branching, and for the copolymerization of olefins with polar monomers.[14][4][5][16]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and comparing catalytic results. Below are generalized protocols for α-olefin polymerization using each class of catalyst.
General Protocol for α-Olefin Polymerization with a Half-Sandwich Scandium Catalyst
-
Catalyst Preparation: The half-sandwich scandium dialkyl complex is typically synthesized and handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox due to its high sensitivity to air and moisture.
-
Polymerization Setup: A Schlenk flask or a glass-lined autoclave reactor is dried under vacuum and purged with an inert gas.
-
Solvent and Monomer Addition: Anhydrous toluene is added to the reactor, followed by the desired amount of α-olefin (e.g., 1-hexene). The mixture is stirred and thermostated to the desired reaction temperature.
-
Initiation: The polymerization is initiated by the sequential addition of the half-sandwich scandium precursor and a co-catalyst, such as trityl tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄]), dissolved in toluene.
-
Polymerization: The reaction is allowed to proceed for a predetermined time with continuous stirring.
-
Termination and Polymer Isolation: The polymerization is quenched by the addition of acidified methanol. The precipitated polymer is then filtered, washed with methanol, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). ¹H and ¹³C NMR spectroscopy are used to determine the polymer microstructure.
General Protocol for α-Olefin Polymerization with a Ziegler-Natta Catalyst
-
Catalyst System: A typical heterogeneous Ziegler-Natta catalyst system consists of a titanium-based solid catalyst (e.g., TiCl₄ supported on MgCl₂) and an organoaluminum co-catalyst (e.g., triethylaluminum, AlEt₃).[17][18][19]
-
Polymerization Setup: A high-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer is used. The reactor is thoroughly dried and purged.
-
Reaction Medium and Co-catalyst Addition: A saturated hydrocarbon solvent like hexane or heptane is introduced, followed by the organoaluminum co-catalyst.
-
Monomer and Hydrogen Addition: The α-olefin and, if used for molecular weight control, hydrogen are fed into the reactor. The reactor is then heated to the desired polymerization temperature.
-
Catalyst Injection and Polymerization: The solid Ziegler-Natta catalyst component is injected into the reactor to start the polymerization. The reaction is typically carried out at a constant monomer pressure.
-
Termination and Work-up: The polymerization is terminated by venting the monomer and adding an alcohol (e.g., isopropanol). The polymer is then washed with a mixture of alcohol and hydrochloric acid to remove catalyst residues, followed by washing with water and drying.
General Protocol for α-Olefin Polymerization with a Late Transition Metal Catalyst
-
Catalyst Precursor: The late transition metal complex (e.g., a nickel or palladium α-diimine complex) is synthesized and stored under an inert atmosphere.
-
Polymerization Setup: A glass reactor or an autoclave is used, following similar drying and purging procedures as for the other systems.
-
Solvent and Monomer: Toluene or another suitable solvent is added, followed by the α-olefin.
-
Activation: The catalyst precursor is activated by a co-catalyst. For cationic complexes, this might be a borate as with scandium catalysts, while neutral precursors are often activated with alkylaluminum compounds like methylaluminoxane (MAO) or diethylaluminum chloride (Et₂AlCl).[20]
-
Polymerization: The reaction is conducted under controlled temperature and monomer pressure.
-
Quenching and Isolation: The reaction is terminated, often with an alcohol, and the polymer is precipitated, filtered, washed, and dried.
Signaling Pathways and Experimental Workflows
To visualize the fundamental processes involved, the following diagrams illustrate the generalized catalytic cycle for α-olefin polymerization and a typical experimental workflow.
Caption: Generalized catalytic cycle for α-olefin polymerization.
Caption: Typical experimental workflow for α-olefin polymerization.
Logical Relationships in Catalyst Selection
The choice of catalyst system is dictated by the desired polymer properties and application requirements.
Caption: Logical relationships guiding catalyst selection.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Late transition metal catalyzed α-olefin polymerization and copolymerization with polar monomers - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Polymerization of α-olefins and their copolymerization with ethylene by half-sandwich scandium catalysts with an N-heterocyclic carbene ligand - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Copolymerization of ethylene and 1-octene catalyzed by a modified Ziegler-Natta catalyst [journal.buct.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. d-nb.info [d-nb.info]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Activation of late transition metal catalysts for olefin polymerizations and olefin/CO copolymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1,10-Undecadiene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,10-Undecadiene, a flammable and hazardous alkene. Adherence to these protocols is essential for protecting personnel and minimizing environmental impact.
Key Safety and Physical Properties of this compound
A thorough understanding of the chemical's properties is the foundation of its safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C11H20[1] |
| Molecular Weight | 152.28 g/mol [1] |
| CAS Number | 13688-67-0[2] |
| Physical State | Liquid |
| Flash Point | 63 °C / 145.4 °F[3] |
| Boiling Point | 192 - 193 °C / 377.6 - 379.4 °F[3] |
| Melting Point | -49 °C / -56.2 °F[3] |
| UN Number | UN3295[2] |
| Hazard Class | 3 (Flammable Liquid)[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid.[1][4] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and away from heat, sparks, and open flames.[4][5] The use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure personal safety.
Required PPE:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat to cover exposed skin.[5]
-
Respiratory Protection: If working outside of a fume hood or in case of insufficient ventilation, use a respirator with an appropriate organic vapor cartridge.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a critical procedure that must be followed to prevent harm to individuals and the environment. This protocol provides clear, actionable steps for laboratory personnel.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound, including the pure substance, solutions, contaminated labware (e.g., pipettes, flasks), and spill cleanup materials.
-
This waste is classified as hazardous and must be segregated from non-hazardous waste.[6] Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5][7]
2. Containerization:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.[6]
-
The container must be compatible with hydrocarbons and be in good condition to prevent leaks.
-
The label should clearly state "Hazardous Waste," "this compound," and include the associated hazard pictograms (e.g., flammable liquid).[5]
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be a well-ventilated, cool, and dry location, away from sources of ignition and incompatible materials.[4]
4. Licensed Waste Disposal:
-
The disposal of this compound must be handled by a licensed professional waste disposal service.[7]
-
Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste.[5]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.[7]
-
Do not attempt to dispose of this compound by pouring it down the drain or mixing it with regular trash.[5]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated to disperse vapors.[5]
-
Control Ignition Sources: Remove all sources of ignition from the area.[3]
-
Contain the Spill: Use a non-combustible absorbent material, such as sand or earth, to contain the spill.
-
Collect and Dispose: Carefully collect the absorbent material and contaminated soil into the designated hazardous waste container.[6] All contaminated materials, including PPE, must be treated as hazardous waste and disposed of according to the procedures outlined above.[5]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C11H20 | CID 139543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling 1,10-Undecadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 1,10-Undecadiene (CAS No. 13688-67-0), a flammable aliphatic hydrocarbon. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.
I. Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing. |
| Skin | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are suitable for handling aliphatic hydrocarbons. Inspect gloves for any signs of degradation or perforation before use. |
| Lab Coat | A flame-resistant lab coat is recommended. Ensure it is fully buttoned. | |
| Respiratory | Fume Hood or appropriate respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges should be used. |
| Footwear | Closed-Toe Shoes | Shoes should be made of a material that is impervious to chemicals. |
II. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe procedure for handling this compound from preparation to the completion of the experimental work.
1. Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for this compound is accessible.
-
Verify that a fully stocked spill kit, safety shower, and eyewash station are readily available and unobstructed.
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1]
-
Assemble all necessary equipment and reagents before starting the procedure.
2. Handling:
-
Don the appropriate PPE as specified in the table above.
-
When transferring this compound, use grounded equipment to prevent static discharge.
-
Dispense the liquid carefully to avoid splashing.
-
Keep containers of this compound closed when not in use to minimize the release of flammable vapors.[3]
3. Post-Handling:
-
Upon completion of work, decontaminate the work area.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials contaminated with this compound, including unused chemical, contaminated labware, and PPE, must be treated as hazardous waste.
2. Waste Collection and Storage:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container.[1][2]
-
The container should be made of a material compatible with flammable organic liquids.
-
Store the waste container in a designated, well-ventilated, and cool area away from ignition sources.[4]
3. Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's designated chemical waste management service.
-
Follow all local, state, and federal regulations for the disposal of flammable chemical waste.
IV. Quantitative Data Summary
This table provides a summary of key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 13688-67-0 | [5][6][7][8][9] |
| Molecular Formula | C11H20 | [6][8][9] |
| Molecular Weight | 152.28 g/mol | [6][9] |
| GHS Classification | Flammable liquid and vapor (Category 3) | [6] |
| Hazard Statement | H226: Flammable liquid and vapor | [6] |
Note: No specific occupational exposure limits (OELs) for this compound have been established by major regulatory bodies such as OSHA or ACGIH. In the absence of specific limits, it is prudent to handle this chemical with care to minimize any potential exposure.
V. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 4. youtube.com [youtube.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | C11H20 | CID 139543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 13688-67-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. labsolu.ca [labsolu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
